Yttrium fluoride
Description
Structure
2D Structure
Properties
CAS No. |
13709-49-4 |
|---|---|
Molecular Formula |
F3Y |
Molecular Weight |
145.90105 g/mol |
IUPAC Name |
yttrium(3+);trifluoride |
InChI |
InChI=1S/3FH.Y/h3*1H;/q;;;+3/p-3 |
InChI Key |
RBORBHYCVONNJH-UHFFFAOYSA-K |
SMILES |
F[Y](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Y+3] |
Other CAS No. |
13709-49-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis Methodologies and Controlled Fabrication of Yttrium Fluoride Materials
Solution-Based Synthesis Approaches
Solution-based synthesis methods are widely employed for the production of yttrium fluoride (B91410) materials due to their versatility in controlling reaction parameters and achieving desired material characteristics. These techniques involve the reaction of precursors in a liquid medium, allowing for homogeneous mixing and controlled nucleation and growth of the final product.
Hydrothermal Synthesis and its Variations
Hydrothermal synthesis is a robust method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for synthesizing various morphologies of yttrium fluoride, such as sub-microflowers, by carefully controlling reaction parameters. rsc.org The concentration of reagents like ammonia (B1221849) solution (NH₃·H₂O) has been shown to significantly impact the morphology of the resulting YF₃ sub-microcrystals. rsc.org
The addition of inorganic salts during hydrothermal synthesis provides a powerful tool for directing the morphology and even the chemical composition of the final this compound product. rsc.orgrsc.org By introducing salts like sodium nitrate (B79036) (NaNO₃), researchers can control the formation of different this compound compounds, including Na(Y₁.₅Na₀.₅)F₆, α-NaYF₄, and YF₃. rsc.orgrsc.org The morphology can be tuned from spherical aggregates to octahedra by adjusting the concentration of the salt solution, reaction temperature, and time. rsc.orgrsc.org This salt-assisted approach has been successfully used to create various YF₃ shapes, such as spindles, octahedra, and truncated octahedra. rsc.org The underlying mechanism involves the influence of the salt on the growth kinetics of different crystal facets, similar to the role of surfactants in nanomaterial synthesis. researchgate.net This method is not limited to this compound and has been extended to synthesize other light rare earth fluorides like LaF₃, PrF₃, EuF₃, and GdF₃. rsc.org
| Parameter | Variation | Observed Product Composition | Observed Morphology |
|---|---|---|---|
| NaNO₃ Concentration | Low | Na(Y₁.₅Na₀.₅)F₆ | Shuttles |
| Medium | α-NaYF₄ | Nanospheres | |
| High | YF₃ | Octahedra | |
| Reaction Time (at 180°C) | 10 h | α-NaYF₄ | Nanospheres |
| 20 h | YF₃ | Octahedra | |
| Reaction Temperature (for 20 h) | 140°C | YF₃ | Octahedra |
| Room Temperature | α-NaYF₄ | Spherical Aggregates |
Microwave-assisted hydrothermal (MAH) synthesis offers a rapid and efficient alternative to conventional hydrothermal methods. This technique utilizes microwave radiation to heat the reaction mixture, leading to significantly shorter synthesis times and often improved product homogeneity. For instance, Nd³⁺-doped this compound (YF₃:Nd³⁺) powders have been successfully synthesized using the MAH method at a relatively low temperature of 140°C with a short reaction time of one hour. mdpi.comnih.gov The process involves reacting stoichiometric amounts of yttrium nitrate (Y(NO₃)₃·6H₂O) and ammonium (B1175870) fluoride (NH₄F). mdpi.com This rapid synthesis method produces materials suitable for applications such as optical temperature sensing. mdpi.comnih.govresearcher.life
Recent studies on the hydrothermal synthesis of sodium this compound (NaYF₄) have revealed non-classical crystal growth mechanisms. chemrxiv.orgchemrxiv.orgacs.org Specifically, the formation of hexagonal (β) NaYF₄ nanowires is understood to occur through the oriented attachment of cubic (α) phase grains. chemrxiv.orgchemrxiv.org This process involves the initial formation of mesocrystals composed of cubic units, which then align and fuse to form the final hexagonal nanowires. chemrxiv.orgacs.org This understanding of the phase conversion from the cubic to the hexagonal polymorph is crucial for the controlled synthesis of materials with specific sizes, morphologies, and crystallographic structures. chemrxiv.orgchemrxiv.org It is important to note that both the cubic and hexagonal phases are often non-stoichiometric, and their compositions can be more accurately represented by formulas like Na₀.₅₋ₓR₀.₅₊ₓF₂₊₂ₓ (cubic) and Na₃ₓR₂₋ₓF₆ (hexagonal), where R represents a rare-earth element. acs.org
Wet Chemical Synthesis Techniques
Wet chemical synthesis encompasses a variety of solution-based methods performed at or near room temperature. These techniques are often simpler and more cost-effective than high-temperature methods. This compound and related compounds like NaYF₄ have been successfully prepared via wet chemical routes. researchgate.net However, the synthesis of fluorides can be challenging due to their susceptibility to hydrolysis, which can be detrimental to their properties, such as luminescence. researchgate.net Despite this, wet chemical methods have been employed to produce various yttrium-based fluoride phosphors. researchgate.net For instance, a facile wet chemical method has been used to prepare single-crystal Na(Y₁.₅Na₀.₅)F₆ nanorods. researchgate.net Furthermore, ultrathin one-dimensional YF₃ nanostructures can be fabricated using a colloidal synthesis strategy, where the anisotropic morphology is controlled by the surface energy of the crystal facets and the surfactants used. jbnu.ac.kr
Co-precipitation Methods and Chelator Influences
Co-precipitation is a widely used technique for the synthesis of this compound nanoparticles, involving the simultaneous precipitation of yttrium and fluoride ions from a solution. researchgate.net This method allows for the production of nanoparticles with controlled size and morphology. researchgate.net The presence of chelating agents can significantly influence the outcome of the co-precipitation process.
Chelators, such as ethylenediaminetetraacetic acid (EDTA) and citrate (B86180), play a crucial role in controlling the size and aggregation of the resulting nanoparticles. researchgate.netnih.govingentaconnect.com For example, citrate-stabilized YF₃ particles have been synthesized by a modified co-precipitation method. acs.org In this process, the molar ratio of yttrium to citrate is a critical parameter. acs.org The use of different types of chelators, including amino-carboxyl (e.g., EDTA, sodium nitrilotriacetate) and hydroxyl-carboxyl (e.g., sodium citrate, sodium malate, potassium sodium tartrate), has been shown to affect the final particle size. researchgate.netnih.govingentaconnect.com While all these chelators can influence particle formation, the specific choice of chelator leads to different particle dimensions. nih.govingentaconnect.com The mechanism of control often involves the formation of complexes with yttrium ions, which then influences the nucleation and growth of the YF₃ particles. acs.org For instance, the self-assembly of citrate-stabilized nanoparticles can be triggered by the adsorption of cations onto the particle surface, leading to the formation of citrate bridges between nanoparticles. acs.org
| Chelator Type | Chelator Examples | Influence on Particle Formation | Effect on Final Particle Size |
|---|---|---|---|
| Amino-carboxyl | Na-EDTA, Sodium Nitrilotriacetate (Na-NTA) | Similar influence on particle formation | Different final particle sizes corresponding to the specific chelator used |
| Hydroxyl-carboxyl | Sodium Citrate, Sodium Malate, Potassium Sodium Tartrate | Similar influence on particle formation | Different final particle sizes corresponding to the specific chelator used |
High-Temperature Synthesis and Crystal Growth
High-temperature methods are employed for producing bulk this compound and for growing large, high-quality single crystals.
High-temperature melting is a method used to synthesize solid solutions of this compound, often doped with other rare-earth elements. cyberleninka.ru This technique involves melting a mixture of high-purity this compound and dopant fluorides in a vacuum or inert atmosphere furnace. cyberleninka.ru For instance, solid solutions of Y₁₋ₓ₋yEuₓYbyF₃ have been synthesized in a vacuum oven at temperatures around 1155 °C. cyberleninka.ru This method allows for the incorporation of dopant ions into the YF₃ crystal lattice, which is crucial for applications in photonics and scintillators. cyberleninka.ru Another study investigated the metallothermic reduction of yttrium from a YF₃-NaCl-KCl-CaCl₂ salt mixture at temperatures between 650 to 700 °C to produce Mg-Zn-Y master alloys. researchgate.net
The Czochralski (CZ) method is a widely used technique for growing large, high-quality single crystals from a melt. icm.edu.plicm.edu.pl This process is essential for producing fluoride crystals for optical applications, including lasers. icm.edu.plias.ac.inresearchgate.net In the CZ method, a seed crystal is dipped into a melt of the desired material and slowly pulled upwards while rotating. researchgate.net The material solidifies on the seed, forming a single crystal ingot.
For fluoride crystals like YF₃, the CZ growth is typically performed in a controlled atmosphere, such as argon or a reactive atmosphere containing gases like carbon tetrafluoride (CF₄), to prevent oxidation and contamination. icm.edu.pl High-purity raw materials are essential, and the starting fluorides are often dried in the presence of hydrofluoric acid (HF). icm.edu.pl The pulling and rotation rates are critical parameters that influence the quality of the resulting crystal. icm.edu.plias.ac.in The Czochralski method has been successfully used to grow various fluoride crystals, including those based on yttrium lithium fluoride (YLF), which often starts with anhydrous YF₃. icm.edu.pl
Thin Film Fabrication Methodologies
This compound thin films are crucial components in optical devices due to their transparency over a wide spectral range, from the ultraviolet to the infrared. optica.orgresearching.cnmdpi.com
Several physical vapor deposition (PVD) techniques are used to fabricate YF₃ thin films. These methods allow for precise control over the film's thickness and properties.
Electron Beam Evaporation (EBE): This is a common technique where an electron beam heats the this compound source material in a vacuum, causing it to evaporate and deposit onto a substrate. lesker.comoptica.orgmdpi.com The substrate temperature is a critical parameter; temperatures below 150 °C can produce amorphous films with low scatter, while temperatures above 250 °C can lead to harder, but more stressed films with increased scatter. lesker.com EBE can be combined with glancing angle deposition (GLAD) to create columnar thin films with anisotropic optical properties. mdpi.com
Sputtering: In this process, a target of this compound is bombarded with energetic ions, causing atoms to be ejected and deposited onto a substrate. researching.cnnanorh.comspiedigitallibrary.orgresearchgate.net Radio-frequency magnetron sputtering can produce dense YF₃ films. researching.cn However, sputtering of YF₃ can be challenging as the films can be contaminated with oxygen or become crumbled. researching.cn
Ion-Assisted Deposition (IAD): This technique can be used in conjunction with EBE to produce durable and adherent YF₃ films. emdgroup.com The use of an ion beam during deposition helps to create denser films with improved optical stability, particularly in humid environments. spiedigitallibrary.orgemdgroup.com
Another approach involves the conversion of a deposited yttrium oxide film to this compound by exposing it to fluorine at elevated temperatures. google.com This can be achieved after depositing the yttrium oxide film via atomic layer deposition (ALD), a method known for producing uniform and conformal coatings. google.com
| Deposition Technique | Key Features and Considerations | Reference |
| Electron Beam Evaporation (EBE) | High productivity; film properties are sensitive to substrate temperature. lesker.comresearching.cn Porous films with low packing density can result. researching.cn | lesker.comoptica.orgresearching.cnmdpi.com |
| Sputtering | Creates dense films; risk of oxygen contamination and film crumbling. researching.cn | researching.cnnanorh.comspiedigitallibrary.orgresearchgate.net |
| Ion-Assisted Deposition (IAD) | Produces durable, adherent, and stable films. emdgroup.com Reduces water absorption. spiedigitallibrary.orgemdgroup.com | spiedigitallibrary.orgemdgroup.com |
| Atomic Layer Deposition (ALD) followed by Fluorination | Allows for even and continuous deposition on complex surfaces. google.com | google.com |
This table provides a comparative overview of different deposition techniques for fabricating this compound thin films.
Control of Morphology and Size in this compound Nanostructures
The ability to control the size and shape of this compound (YF₃) nanostructures is critical for tailoring their properties for specific applications. Researchers have developed various synthesis strategies that allow for the precise fabrication of diverse morphologies, from one-dimensional nanowires and nanobelts to complex three-dimensional octahedra and spherical aggregates. This control is typically achieved by carefully manipulating reaction parameters such as temperature, surfactants, reactant concentrations, and pH.
One-dimensional (1D) this compound nanostructures, including nanobelts and nanowires, have been successfully synthesized using colloidal chemical strategies. jbnu.ac.krrsc.org A common approach involves the use of oleylamine (B85491) as a capping agent, which plays a crucial role in directing the anisotropic growth of the nanocrystals. jbnu.ac.kr In this method, a mixture containing yttrium chloride (YCl₃), oleylamine, and 1-octadecene (B91540) is heated, followed by the addition of a methanol (B129727) solution of ammonium fluoride (NH₄F). jbnu.ac.kr
The formation of these ultrathin 1D structures is believed to proceed through the generation of two-dimensional lamellar assemblies of YF₃ clusters as vital intermediates. jbnu.ac.krrsc.org The final morphology is highly dependent on the reaction temperature. For instance, a relatively low temperature of 240°C favors the formation of ultrathin nanobelts. jbnu.ac.kr At this temperature, the energy difference between crystal facets becomes more pronounced, leading to anisotropic growth. jbnu.ac.kr The resulting nanobelts have shown growth directions of us-csic.es (longitudinal), jbnu.ac.kr (lateral), and acs.org (thickness). jbnu.ac.kr Conversely, increasing the growth temperature can trigger a morphological transformation from nanobelts to nanowires by suppressing growth along a specific crystal plane. jbnu.ac.kr
Another method for producing high-aspect-ratio YF₃ nanocrystals involves tuning the molar ratio of ammonium ions (from the NH₄F precursor) to rare-earth ions (RE³⁺). researchgate.nettandfonline.com A low NH₄⁺/RE³⁺ ratio has been shown to induce the formation of high-aspect-ratio nanocrystals, whereas a high ratio leads to irregular nanoplates. researchgate.nettandfonline.com Additionally, a sonication process using yttrium acetate (B1210297) and hydrofluoric acid has been employed to produce needle-shaped YF₃ nanostructures with lengths of approximately 342 nm and widths of 52 nm. chemrxiv.org The mechanism for the formation of hexagonal NaYF₄ nanowires, a related compound, has been described as a non-classical crystal growth process involving the oriented attachment of smaller cubic-phase grains. chemrxiv.orgresearchgate.netpsu.edu
The synthesis of this compound can be directed to form spherical aggregates and well-defined octahedral micro- and nanocrystals through methods such as salt-assisted hydrothermal synthesis and reverse microemulsions. rsc.orgrsc.orgresearchgate.net The hydrothermal method, in particular, has been widely reported for its effectiveness. rsc.org
In a salt-assisted hydrothermal process, sodium nitrate (NaNO₃) is used as a controlling agent to influence the final morphology of the YF₃ product. rsc.orgrsc.orgacs.org By adjusting the concentration of NaNO₃ and other reaction parameters, the morphology can be tuned from spherical aggregations to well-defined octahedra. rsc.orgrsc.org For example, at a reaction temperature of 140°C, increasing the NaNO₃ concentration from 0.1 M to 3 M caused the product to change from loosely aggregated nanoplates to irregular particles conglomerated into an octahedral shape. rsc.org At even higher concentrations (7 M NaNO₃) and a temperature of 100°C, YF₃ particles with truncated and regular octahedral shapes were obtained. rsc.org The formation of these octahedra is believed to occur through a dissolution-crystallization process. rsc.org
Acids can also be used as surface modifiers in hydrothermal synthesis to produce octahedral particles. acs.org The use of hydrochloric acid or nitric acid as additives has been shown to yield well-shaped octahedral YF₃ particles. acs.org Furthermore, this compound can be prepared as monocrystalline nanoparticles with regular hexagonal and triangular shapes via precipitation in reverse microemulsions. cambridge.org This method involves the direct addition of a fluoride solution to a microemulsion containing yttrium chloride. cambridge.org
The final size, shape, and even chemical composition of this compound materials are highly sensitive to the specific parameters of the synthesis process. rsc.orgrsc.org Key parameters include reaction temperature, the concentration and type of additives and surfactants, reaction time, and the pH of the solution. jbnu.ac.krresearchgate.netrsc.orgacs.orgacs.org
Temperature: Reaction temperature is a critical factor influencing crystal growth and morphology. In oleylamine-assisted synthesis, lower temperatures (e.g., 240°C) favor the formation of nanobelts, while higher temperatures promote their transformation into nanowires. jbnu.ac.kr In the salt-assisted hydrothermal method with high NaNO₃ concentration, lower temperatures (below 60°C) result in α-NaYF₄ nanospheres, whereas higher temperatures (100°C to 140°C) lead to the formation of YF₃ octahedra. rsc.org
Additives and Concentration: The choice and concentration of additives profoundly affect the nanostructure's morphology.
Surfactants: Oleylamine acts as a capping agent that induces anisotropic growth, which is essential for forming nanobelts and nanowires. jbnu.ac.kr
Inorganic Salts: The concentration of sodium nitrate in hydrothermal synthesis is a decisive parameter. rsc.orgrsc.org In its absence, bone-like structures form, while increasing concentrations lead to nanoplates and eventually octahedral particles. rsc.org The selection of inorganic salt anions, such as Cl⁻ and Br⁻, has also been shown to be critical in producing the highest aspect ratio for YF₃ nanorods. researchgate.net
Fluoride Source: The concentration of the fluoride precursor, such as NH₄F, is pivotal. An excess of NH₄F can lead to aggregated spherical particles instead of 1D nanostructures. jbnu.ac.kr Similarly, the molar ratio of NH₄⁺ to rare-earth ions (RE³⁺) controls the aspect ratio of the resulting nanocrystals. researchgate.net
Acids: Using different acids as surface modifiers in hydrothermal synthesis results in different shapes. Hydrochloric acid and nitric acid lead to octahedral particles, while acetic acid produces short prisms. acs.org
Reaction Time: The duration of the synthesis can influence both the phase and morphology of the final product. In the NaNO₃-assisted hydrothermal method, a longer reaction time (up to 20 hours) was favorable for the complete transformation of an intermediate α-NaYF₄ phase into the more stable YF₃ phase, promoting the formation of well-defined octahedra. rsc.orgrsc.org
pH Value: The pH of the initial solution is another important external factor that can determine the shape of the resulting microcrystals. acs.org For the related KF-YF₃ system, increasing the pH was found to cause an evolution from a tetragonal phase to a cubic phase. acs.org
The following table summarizes the documented effects of various reaction parameters on the morphology of this compound nanostructures.
| Parameter | Variation | Resulting YF₃ Morphology | Source(s) |
| Temperature | 240°C (with oleylamine) | Nanobelts | jbnu.ac.kr |
| Increased temperature (with oleylamine) | Nanowires | jbnu.ac.kr | |
| < 60°C (with 7 M NaNO₃) | α-NaYF₄ Nanospheres | rsc.org | |
| 100°C (with 7 M NaNO₃) | Truncated and regular octahedra | rsc.org | |
| Additives | Oleylamine | Nanobelts, Nanowires | jbnu.ac.kr |
| No NaNO₃ (at 140°C) | Bone-like structures | rsc.org | |
| 0.1 M NaNO₃ (at 140°C) | Nanoplates | rsc.org | |
| 3 M NaNO₃ (at 140°C) | Aggregated octahedral particles | rsc.org | |
| Hydrochloric Acid / Nitric Acid | Octahedral particles | acs.org | |
| Acetic Acid | Short prisms with rhombus bottoms | acs.org | |
| Concentration | Low NH₄⁺/RE³⁺ molar ratio | High-aspect-ratio nanorods | researchgate.nettandfonline.com |
| High NH₄⁺/RE³⁺ molar ratio | Irregular nanoplates | researchgate.nettandfonline.com | |
| High NH₄F concentration | Aggregated spherical particles | jbnu.ac.kr | |
| Reaction Time | 1 hour (with 7 M NaNO₃ at 140°C) | α-NaYF₄ appears | rsc.orgrsc.org |
| 20 hours (with 7 M NaNO₃ at 140°C) | Complete transformation to YF₃ octahedra | rsc.orgrsc.org |
Structural Elucidation and Defect Chemistry of Yttrium Fluoride Systems
Crystal Structure Analysis
The structural properties of yttrium fluoride (B91410) are defined by its polymorphic nature and its ability to form complex structures with other fluorides.
Hexagonal and Orthorhombic Phases
Yttrium fluoride primarily crystallizes in two main phases: a stable orthorhombic phase at room temperature and a hexagonal phase, which can be a high-temperature phase or stabilized in complex fluoride systems.
The most common form is the orthorhombic β-YF₃ structure, which belongs to the space group Pnma (No. 62). wikipedia.orgmdpi.commdpi.com In this configuration, the yttrium ion (Y³⁺) is coordinated with nine fluorine atoms (F¹⁻), forming a distorted tricapped trigonal prism. mdpi.commaterialsproject.org The structure is a three-dimensional network. materialsproject.org this compound shares this orthorhombic structure with the trifluorides of several other rare earth elements from samarium to lutetium. mdpi.com
Under conditions of high temperature or high pressure, this compound can undergo a first-order phase transformation to a hexagonal or trigonal structure. researchgate.netacs.org Additionally, hexagonal phases are prominently featured in complex fluorides. For instance, sodium this compound (NaYF₄) is well-known for its hexagonal phase (space group P6₃/m or P-6), which is highly efficient as a host material for upconversion phosphors. instras.comresearchgate.netacs.orgcrystallography.net The structure of hexagonal NaYF₄ is related to that of the mineral gagarinite. instras.com
| Phase | Crystal System | Space Group | Lattice Parameter a (Å) | Lattice Parameter b (Å) | Lattice Parameter c (Å) | Source |
|---|---|---|---|---|---|---|
| Orthorhombic (β-YF₃) | Orthorhombic | Pnma (No. 62) | 6.3537 | 6.8545 | 4.3953 | wikipedia.org |
| Hexagonal (Na₁.₅Y₁.₅F₆) | Hexagonal | P-6 (No. 174) | 5.9148 | 5.9148 | 3.496 | crystallography.net |
Cation Sites and Distribution in Complex Fluorides
In complex fluorides, the arrangement of cations within the crystal lattice is a critical factor influencing the material's properties. In the hexagonal phase of sodium this compound, there has been considerable debate regarding the cation sites and their distribution. instras.comresearchgate.net One proposed model suggests this phase is isostructural with compounds like Na₃ₓM₂₋ₓCl₆ (where M = La-Sm), which has the space group P6₃/m. acs.org This model features a single site for the trivalent metal ion (M³⁺), which is partially occupied by sodium ions (Na⁺). instras.comresearchgate.netacs.org
The coordination number of the yttrium ion can also be influenced by the introduction of other cations into the structure. researchgate.net For example, pure YF₃ exhibits a nine-fold coordination for yttrium. However, when Y³⁺ is partially replaced by larger cations with a lower valency, such as K⁺ or Ba²⁺, in compounds like KY₃F₁₀ and BaY₂F₈, the coordination number for yttrium decreases to eight. researchgate.net This demonstrates that the size and charge of other cations in the lattice directly impact the local coordination environment of the yttrium ion.
Non-Stoichiometry and its Structural Implications
Non-stoichiometry, or the deviation from a simple integer ratio of atoms, has significant structural consequences in this compound systems. In hexagonal sodium this compound, the Na:Y ratio often deviates from the ideal 1:1 stoichiometry. instras.comresearchgate.net This is accounted for by the formula Na₃ₓY₂₋ₓF₆, where x is approximately 0.45. acs.org The structural implication is that the single M³⁺ site in the P6₃/m space group is partially occupied by both Y³⁺ and Na⁺ ions to maintain charge neutrality and structural stability. instras.comresearchgate.net
Non-stoichiometry is also observed in other related systems, such as yttrium oxyfluorides. These can form less common, stoichiometrically deviated phases with formulas like YₙOₙ₋₁Fₙ₊₂, where n is an integer. aip.org For instance, a vernier orthorhombic phase of Y₆O₅F₈ has been identified. aip.org The formation of these non-stoichiometric phases is often linked to the accommodation of anion excess or deficiency, which leads to a large number of different cation sites to compensate for the structural changes. aip.org This stoichiometric flexibility is a key feature of fluorite-type structures and their derivatives. ias.ac.in
Investigation of Defects and Lattice Impurities
Lattice defects and impurities are inherent in crystalline materials and profoundly affect their physical and chemical properties.
Fluorine Vacancy Defects and Decomposition Characteristics
Fluorine vacancy defects are a common type of point defect in this compound, particularly when the material is subjected to high temperatures. researchgate.netresearchgate.net The unstable decomposition of YF₃ at elevated temperatures can lead to the loss of fluorine atoms from the lattice, leaving behind fluorine vacancies. researchgate.netresearchgate.net Studies have shown that the concentration of these fluorine vacancy defects increases with rising temperature. researchgate.net When a fluorine atom is lost, it can leave behind a free electron, rendering the fluorine vacancy positively charged. researchgate.net
The formation of these vacancies is a key aspect of the material's decomposition characteristics. researchgate.netresearcher.life Despite the loss of fluorine and the creation of vacancies, this process does not necessarily alter the fundamental crystal structure of the YF₃ material. researchgate.net The presence of fluorine vacancies, however, creates a non-stoichiometric fluoride and can influence the material's electrical and optical properties. researchgate.net When heated, this compound can emit toxic fluoride fumes and hydrogen fluoride vapors as part of its decomposition. espimetals.com
Impact of Rare Earth Impurities on Lattice Parameters
The introduction of rare earth element (REE) impurities into the this compound lattice affects its structural parameters. Since the ionic radii of many trivalent lanthanide ions are similar to that of the Y³⁺ ion, they can readily substitute for yttrium in the crystal lattice. mdpi.com
Anomalous Anisotropic Dopant Distribution in Sublattices
In the realm of doped this compound nanocrystals, particularly sodium this compound (NaYF₄), the distribution of trivalent lanthanide dopants within the host lattice does not always follow a random, homogenous pattern as might be expected. wpmucdn.comacs.org While it is anticipated that trivalent lanthanides (Ln³⁺) would randomly substitute trivalent yttrium (Y³⁺) cations due to their isovalent nature, studies have revealed a counterintuitive phenomenon. wpmucdn.comnih.gov At low doping concentrations, larger lanthanide ions exhibit an anomalous anisotropic distribution within the hexagonal yttrium sublattice. wpmucdn.comacs.orgnih.gov
The hexagonal β-NaYF₄ host lattice contains two distinct yttrium sites, Y1 and Y2, both of which are 9-coordinated with fluoride anions in a tricapped trigonal prismatic geometry. wpmucdn.com The preferential substitution of certain sites over others by the dopant ions is the basis for this anisotropic distribution. wpmucdn.com
Formation of One-Dimensional Dimers or Chains
The anomalous dopant distribution at low concentrations leads to a specific and ordered structural motif: the formation of one-dimensional dimers or chains of dopant ions. wpmucdn.comacs.orgnih.gov Instead of being randomly scattered, the lanthanide dopants, particularly larger ones from Lanthanum to Samarium (La-Sm), preferentially replace adjacent Y³⁺ ions in the β-NaYF₄ lattice. wpmucdn.com This preferential substitution results in the formation of Ln-Ln dimers or chain-like clusters. wpmucdn.com
This clustering is a consequence of the energetics of substitution. wpmucdn.com Quantum mechanical calculations have shown, for example, that it is more energetically favorable for two Nd³⁺ atoms to replace two neighboring Y1 atoms than to replace one Y1 and one Y2 atom. wpmucdn.com This specific substitutional configuration creates very short distances between the dopant ions. wpmucdn.com
The formation of these one-dimensional structures has significant implications for the material's properties. The short interatomic distances within these chains or dimers lead to intense and rapid energy transfer and cross-relaxation between the dopant ions. wpmucdn.com This explains the observed lower concentration quenching threshold in hexagonal NaYF₄:Nd nanocrystals when compared to their cubic counterparts, where the larger Nd-Nd pair distance (3.868 Å in α-NaYF₄ vs. 3.329 Å in the hexagonal lattice) results in slower, three-dimensional cross-relaxation. wpmucdn.com
| Host Material | Dopant Pair | Substitutional Configuration | Dopant-Dopant Distance (Å) | Resulting Cross-Relaxation |
|---|---|---|---|---|
| β-NaYF₄ (hexagonal) | Nd-Nd | Two neighboring Y1 atoms | 3.329 | Intense, one-dimensional |
| α-NaYF₄ (cubic) | Nd-Nd | Random substitution | 3.868 | Slower, three-dimensional |
Microstrain Management through Alkali Metal Co-doping
The anisotropic distribution of dopants is not immutable; it can be modulated through strain engineering. wpmucdn.com One effective method for this is the co-doping of the this compound host with alkali metal ions. wpmucdn.comacs.orgnih.gov This technique allows for the management of microstrain within the crystal lattice, which in turn influences the preferential substitution patterns of the primary lanthanide dopants. wpmucdn.com
Research has demonstrated that it is possible to alter the preferential substitution by manipulating the lattice strain via alkali metal doping. wpmucdn.com Alkali ions such as Lithium (Li⁺) and Potassium (K⁺), which have ionic radii different from Sodium (Na⁺), can be introduced into the NaYF₄ host. acs.org This introduction induces a phase transition in the nanocrystals and alters the lattice parameters, thereby changing the local strain environment around the potential dopant sites. acs.org The modification of the lattice strain can either enhance or suppress the formation of the one-dimensional dopant chains, providing a method to tune the material's optical properties, such as the intensity ratios between different emission peaks. wpmucdn.comacs.org
The ability to control dopant distribution through microstrain management opens up possibilities for designing new materials with tailored properties for specific applications. wpmucdn.comacs.org
Phase Transitions and High-Temperature Structural Behavior
This compound (YF₃) and its complex derivatives like NaYF₄ exhibit distinct phase transitions and structural changes at high temperatures. researchgate.netinstras.com this compound itself undergoes a polymorphic transformation on heating. researchgate.net The low-temperature orthorhombic modification, which has a β-YF₃ type structure, transforms into a high-temperature hexagonal phase with a LaF₃ type structure. researchgate.net This solid-solid transformation is accompanied by an approximate 2.1% increase in density. researchgate.net At the transition temperature, there is also a significant increase, by several orders of magnitude, in ionic conductivity. researchgate.net
For sodium this compound, the hexagonal phase (β-NaYF₄) is known to be the most efficient host material for certain upconversion processes. instras.com However, this hexagonal phase can transform into a cubic fluorite-type structure at temperatures above 600-700 °C, with the exact temperature depending on the size of the M³⁺ cation. instras.com
In CaF₂-YF₃ systems, a diffuse phase transition is observed. ifmo.ru For solid solutions of Ca₁₋ₓYₓF₂₊ₓ with low concentrations of YF₃ (x=0.01–0.03), a diffuse phase transition occurs with a maximum heat capacity (Cp) anomaly at 1150 ± 50 °C. ifmo.ru At higher YF₃ concentrations (x=0.05–0.19), a very broad, structured peak in the heat capacity is observed between 650–1100 °C. ifmo.ru This anomaly is associated with the reversible rearrangement of defect nanoclusters and the disordering of the anion sublattice. ifmo.ru
The melting of this compound is characterized by extremely small volume changes, which suggests that the short-range order of the crystal is largely preserved in the melt. researchgate.net This is in contrast to some light rare-earth fluorides. researchgate.net The thermal properties and phase behavior of these this compound systems are primarily determined by geometric factors, specifically the size of the cation. researchgate.net
| Compound/System | Low-Temperature Phase | High-Temperature Phase | Transition Temperature (°C) | Key Characteristics |
|---|---|---|---|---|
| YF₃ | Orthorhombic (β-YF₃ type) | Hexagonal (LaF₃ type) | Varies | ~2.1% density increase; large increase in ionic conductivity. researchgate.net |
| NaYF₄ | Hexagonal (β-NaYF₄) | Cubic (Fluorite type) | > 600-700 | Exact temperature depends on M³⁺ cation size. instras.com |
| Ca₁₋ₓYₓF₂₊ₓ (x=0.01-0.03) | Fluorite Structure | Disordered Anion Sublattice | ~1150 ± 50 | Diffuse phase transition observed as Cp anomaly. ifmo.ru |
| Ca₁₋ₓYₓF₂₊ₓ (x=0.05-0.19) | Fluorite Structure | Disordered Anion Sublattice | 650 - 1100 | Broad, structured peak in heat capacity. ifmo.ru |
Advanced Electronic Structure and Spectroscopic Properties of Yttrium Fluoride
Electronic Band Structure Investigations
The electronic band structure of a material dictates its optical and electronic properties. For yttrium fluoride (B91410), an insulating wide-band-gap material, these investigations are crucial for its application in fields like laser technology and optics. fu-berlin.de Theoretical studies, primarily employing density functional theory (DFT), have provided significant insights into its electronic characteristics. researchgate.net
The composition of the valence and conduction bands determines how the material interacts with light and electric fields. In yttrium fluoride (YF₃), the upper part of the valence band is predominantly formed by the 2p orbitals of fluorine. lu.lv The conduction band, on the other hand, is mainly composed of the 4d and 5s orbitals of the yttrium atom. lu.lv Some calculations also indicate a contribution from fluorine 3s orbitals to the conduction band. lu.lv This electronic configuration is typical for ionic insulators, where the anion-derived states form the valence band and the cation-derived states form the conduction band.
A study of β-NaYF₄, a related compound, similarly found that its valence band consists entirely of fluorine 2p orbitals, while the conduction band is made of Y 4d/5s orbitals and F 3s orbitals. lu.lv In the case of Lithium this compound (LiYF₄), the valence band maximum also originates from fluorine 2p states, and the conduction band minimum is derived from yttrium 5d orbitals. researchgate.net
Table 1: Composition of Valence and Conduction Bands in Yttrium-Based Fluorides
| Compound | Valence Band Primary Component | Conduction Band Primary Component |
| YF₃ | Fluorine 2p orbitals lu.lv | Yttrium 4d/5s orbitals lu.lv |
| β-NaYF₄ | Fluorine 2p orbitals lu.lv | Yttrium 4d/5s orbitals, Fluorine 3s orbitals lu.lv |
| LiYF₄ | Fluorine 2p orbitals researchgate.net | Yttrium 5d orbitals researchgate.net |
The nature of the band gap, whether direct or indirect, is a critical parameter for optoelectronic applications. Theoretical calculations based on density functional theory have shown that this compound (YF₃) possesses an indirect band gap. researchgate.net In the Local Density Approximation (LDA), the top of the valence band is located at the Z point of the Brillouin zone, while the bottom of the conduction band is at the Γ point. researchgate.net
The calculated value of the band gap varies depending on the computational method used.
An LDA calculation estimated the indirect energy gap to be 7.58 eV. researchgate.net Another LDA-based calculation yielded a similar value of 7.53 eV. researchgate.net
A separate study, also using DFT, calculated an indirect bandgap of 7.68 eV for the YF₃ host. researchgate.net
Calculations using the GW approximation, which accounts for self-energy corrections, provide a higher band gap value of 12.02 eV, which appears to align more closely with experimental observations. researchgate.net
Interestingly, the introduction of impurities can alter the band gap's nature. When doped with europium (Eu³⁺), the YF₃ band structure can shift. For instance, at a doping concentration of x=0.05 (YF₃:xEu³⁺), the bottom of the conduction band moves to the Z point, transforming the material into one with a direct band gap, which is more favorable for luminescence. researchgate.net
Table 2: Calculated Band Gap Values for this compound (YF₃)
| Calculation Method | Band Gap Type | Calculated Value (eV) | Source |
| LDA | Indirect | 7.58 | researchgate.net |
| LDA | Indirect | 7.53 | researchgate.net |
| DFT | Indirect | 7.68 | researchgate.net |
| GW Approximation | Indirect | 12.02 | researchgate.net |
| DFT (YF₃:0.10Eu³⁺) | Direct | 6.54 | researchgate.net |
The introduction of impurities into a crystal lattice can significantly alter its electronic properties, including the position of the Fermi level. jkps.or.kr In semiconductors and insulators, this shift is a result of the potential field created by the ionized impurities and the change in free charge carrier concentration. jkps.or.kr
Studies on fluorite (CaF₂), a structurally related material, have shown that when the calcium element is replaced by rare earth elements like yttrium, the Fermi level shifts towards a higher energy direction. mdpi.com This shift indicates that the material can accept electrons more easily, thereby enhancing its oxidation capability. mdpi.com Similarly, in other compounds like SmFeAsO, fluorine doping has been observed to cause an upward shift in the Fermi level of the system. researchgate.net For yttrium single-crystal surfaces, the surface state near the Fermi energy is highly sensitive to surface chemistry and exhibits characteristic energetic shifts depending on the specific impurity present. aps.org
The presence of impurities can also lead to the formation of new electronic states within the band structure. A study on fluorite (CaF₂) doped with various rare earth elements (Ce, Th, U, and Y) found that impurities generally cause the appearance of an impurity state within the valence band. mdpi.com However, an important exception was noted for yttrium; the introduction of yttrium as an impurity did not lead to the formation of an impurity state in the valence band of fluorite. mdpi.com This suggests a different electronic interaction of yttrium with the host lattice compared to other rare earth elements in that specific crystal structure.
Molecular Electronic States and Spin-Orbit Effects
Beyond the solid-state crystal, the electronic structure of the diatomic this compound (YF) molecule provides fundamental insights into the bonding and spectroscopic properties.
The low-lying electronic states of the YF molecule have been investigated using advanced ab initio quantum chemistry methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI). researchgate.netresearchgate.netarxiv.org These theoretical calculations are essential for interpreting experimental spectra and predicting molecular properties. researchgate.net
One comprehensive study performed CASSCF and MRCI calculations to determine the potential energy curves and spectroscopic constants for the lowest molecular states of YF. researchgate.netresearchgate.net The investigation identified and characterized numerous electronic states both with and without the inclusion of spin-orbit coupling. researchgate.net
Without Spin-Orbit Effects: Potential energy curves for 20 low-lying electronic states were calculated in the ²S+¹Λ(⁺/⁻) representation. researchgate.netresearchgate.net
With Spin-Orbit Effects: When spin-orbit coupling was included, the calculations yielded potential energy curves for 41 electronic states in the Ω(⁺/⁻) representation. researchgate.netresearchgate.net
These calculations provide detailed information on parameters such as the electronic energy (Tₑ), internuclear distance (Rₑ), and harmonic frequency (ωₑ) for each state, offering a theoretical framework for understanding the molecule's complex electronic spectrum. arxiv.org The spin-orbit effects are introduced for the yttrium atom via a semi-empirical spin-orbit pseudopotential, while these effects are generally neglected for the lighter fluorine atom. researchgate.netresearchgate.net This approach has been successfully used in theoretical studies of other yttrium-containing molecules like YS, YCl, and YI. researchgate.netresearchgate.net
Table 3: Summary of Calculated Electronic States for the YF Molecule
| Calculation Type | Representation | Number of States Calculated | Source |
| Neglecting Spin-Orbit Effects | ²S+¹Λ(⁺/⁻) | 20 | researchgate.netresearchgate.net |
| Including Spin-Orbit Effects | Ω(⁺/⁻) | 41 | researchgate.netresearchgate.net |
Spin-Orbit Pseudo-potential Calculations
Theoretical investigations into the electronic structure of yttrium monofluoride (YF) utilize sophisticated computational methods to account for relativistic effects, which are particularly important for atoms with higher atomic numbers like yttrium. Spin-orbit pseudo-potential calculations are a key component of this analysis. researchgate.netresearchgate.net In this approach, the core electrons of the yttrium atom are represented by a pseudo-potential, which simplifies the calculation by reducing the number of electrons treated explicitly. This pseudo-potential is specially designed to include the effects of spin-orbit coupling, the interaction between an electron's spin and its orbital motion. researchgate.netresearchgate.net
These calculations are typically performed using methodologies such as the Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI). researchgate.netresearchgate.net For the YF molecule, a semi-empirical spin-orbit pseudo-potential is specifically applied to the yttrium atom, while the spin-orbit effects for the lighter fluorine atom are generally considered negligible and are often omitted from the calculations. researchgate.netresearchgate.net This computational strategy allows for an accurate determination of the molecular electronic states, including those influenced by spin-orbit interactions, providing a foundational understanding of the molecule's properties. researchgate.net The total Hamiltonian (H_t) in these calculations is treated as the sum of the Born-Oppenheimer Hamiltonian (H_e) and the spin-orbit pseudo-potential (W_SO). researchgate.netresearchgate.net
Potential Energy Curves and Spectroscopic Constants
The spin-orbit pseudo-potential calculations are instrumental in generating potential energy curves (PECs) for the this compound molecule. researchgate.net These curves map the potential energy of the molecule as a function of the internuclear distance between the yttrium and fluorine atoms. From these PECs, crucial spectroscopic constants can be derived, providing deep insight into the molecule's vibrational and rotational behavior. nih.govresearchgate.net
Theoretical studies on YF have successfully determined the PECs for numerous electronic states. For instance, calculations have yielded curves for 20 electronic states when spin-orbit effects are neglected (represented as (2S+1)Λ(±)) and for 41 electronic states when spin-orbit effects are included (represented as Ω(±)). researchgate.net The spectroscopic constants derived from these curves often show good agreement with available experimental data. researchgate.net
The process involves fitting the calculated energy points on the PECs near the potential minimum to a mathematical model, such as the Morse potential, to extract the constants. arxiv.org These constants provide a detailed characterization of each electronic state.
Table 1: Key Spectroscopic Constants Derived from Potential Energy Curves
| Constant | Symbol | Description |
|---|---|---|
| Equilibrium Internuclear Distance | Rₑ | The bond length at the minimum of the potential energy curve. |
| Electronic Transition Energy | Tₑ | The energy of an electronic state relative to the ground state. |
| Harmonic Vibrational Frequency | ωₑ | Represents the spacing between vibrational energy levels, assuming a harmonic oscillator model. |
| Anharmonicity Constant | ωₑxₑ | A correction factor for the deviation from ideal harmonic motion. |
| Rotational Constant | Bₑ | Related to the moment of inertia of the molecule and the spacing of rotational energy levels. |
| Dissociation Energy | Dₑ | The energy required to break the bond and separate the molecule into its constituent atoms. |
This table describes common spectroscopic constants determined from theoretical potential energy curve calculations. nih.govresearchgate.netarxiv.orgacs.org
Electronic Configurations and Charge-Transfer Nature
The electronic configuration of the constituent atoms governs the bonding in this compound. Yttrium (atomic number 39) has an electron configuration of [Kr] 4d¹5s², and Fluorine (atomic number 9) has a configuration of [He] 2s²2p⁵. americanelements.comamericanelements.com Given fluorine's high electronegativity, the bond in YF is predominantly ionic, characterized by a significant transfer of electrons from yttrium to fluorine, forming Y⁺F⁻.
However, detailed analysis reveals a more complex picture. While the ionic component is dominant, covalent interactions also play a role. researchgate.net These covalent bonds form between the 4d and 5s orbitals of the yttrium atom and the 2p orbitals of the fluorine atom. researchgate.net Ligand Field Theory calculations have been employed to propose specific electronic configurations for the various excited states of the YF molecule. researchgate.net This dual ionic and covalent character is fundamental to understanding the molecule's electronic structure and properties.
Luminescence Phenomena and Energy Transfer Processes
Upconversion Luminescence Mechanisms
Upconversion (UC) is a nonlinear optical process where the absorption of two or more low-energy photons, typically in the near-infrared (NIR) spectrum, leads to the emission of a single higher-energy photon, often in the visible or ultraviolet range. researchgate.netcore.ac.uk In materials based on this compound, this phenomenon is achieved by doping the host crystal with specific lanthanide ions that act as sensitizers and activators. researchgate.net
The general mechanism involves a sensitizer (B1316253) ion (like Yb³⁺) absorbing an incident NIR photon (e.g., from a 980 nm laser). This absorbed energy is then transferred to a nearby activator ion (like Er³⁺ or Tm³⁺) in a process called energy transfer upconversion (ETU). acs.org This can happen in sequential steps, where the activator ion is promoted to successively higher energy levels through multiple energy transfers, before relaxing to the ground state by emitting a high-energy photon. The relationship between the intensity of the emitted upconversion light (I) and the power of the excitation laser (P) follows the formula I ∝ Pⁿ, where 'n' is the number of photons required to populate the emitting state, confirming the multi-photon nature of the process. mdpi.comrsc.org
Role of Host Material (e.g., NaYF₄) in Upconversion Efficiency
The choice of host material is critical for achieving high upconversion efficiency. Among various fluoride hosts, hexagonal-phase sodium this compound (β-NaYF₄) is widely recognized as one of the most efficient host lattices for upconversion. mdpi.comresearchgate.netcapes.gov.broptica.org The primary reason for its superior performance is its low maximum phonon energy, approximately 350-400 cm⁻¹. mdpi.comoptica.org
Phonons are quanta of lattice vibrations, and they provide a pathway for non-radiative relaxation, where an excited electron loses energy as heat instead of light. In a host with low-energy phonons, the energy gap between the intermediate excited states of the doped lanthanide ions is too large to be easily bridged by the emission of a few lattice phonons. This significantly suppresses non-radiative losses and ensures that the excited states have longer lifetimes, thereby increasing the probability of further excitation and efficient light emission. mdpi.comresearchgate.net Consequently, the upconversion luminescence of lanthanide ions doped in β-NaYF₄ is much stronger than in its cubic-phase (α-NaYF₄) counterpart or other host materials with higher phonon energies. rsc.orgoptica.org The specific crystal structure of β-NaYF₄, which features low-symmetry cation sites occupied by the rare-earth ions, is also considered beneficial for enhancing upconversion efficiency. researchgate.net
Yb³⁺/Er³⁺ and Yb³⁺/Tm³⁺ Co-doped Systems
The combination of different lanthanide dopants allows for the generation of various colors of upconverted light. Two of the most extensively studied systems are Yb³⁺/Er³⁺ for green and red emission, and Yb³⁺/Tm³⁺ for blue and NIR emission. capes.gov.br
Yb³⁺/Er³⁺ System: In this pair, Yb³⁺ acts as the sensitizer due to its large absorption cross-section around 980 nm, while Er³⁺ is the activator. researchgate.netoptica.org The upconversion process leads to prominent green and red emissions.
Green Emission (~525/545 nm): This is typically a two-photon process. optica.org An Yb³⁺ ion absorbs a 980 nm photon and transfers its energy to a nearby Er³⁺ ion, exciting it from the ⁴I₁₅/₂ ground state to the ⁴I₁₁/₂ state. A second energy transfer from another excited Yb³⁺ ion promotes the Er³⁺ ion from the ⁴I₁₁/₂ state to the ⁴F₇/₂ state. The ion then non-radiatively relaxes to the ²H₁₁/₂ and ⁴S₃/₂ levels, from which it decays back to the ground state, emitting green light. optica.org
Red Emission (~655 nm): The mechanism for red emission is more complex. One pathway involves the population of the green-emitting levels, followed by relaxation to the ⁴F₉/₂ level, which then emits red light upon decaying to the ground state. researchgate.net Another proposed mechanism suggests a three-photon process that proceeds through the green emitting state to a higher manifold of states, with competing relaxation pathways determining the relative amounts of blue and red emission. acs.org Increasing the concentration of Yb³⁺ has been shown to enhance the intensity of the red emission relative to the green emission. acs.org
Table 2: Simplified Upconversion Mechanisms in the Yb³⁺/Er³⁺ System
| Emission Color | Wavelength (nm) | Key Er³⁺ Transitions | Photon Process |
|---|---|---|---|
| Green | ~525 / 545 | ²H₁₁/₂ / ⁴S₃/₂ → ⁴I₁₅/₂ | Two-photon |
| Red | ~660 | ⁴F₉/₂ → ⁴I₁₅/₂ | Two- or Three-photon |
This table outlines the primary emission bands and simplified processes for Yb³⁺/Er³⁺ co-doped systems under ~980 nm excitation. optica.orgcapes.gov.br
Yb³⁺/Tm³⁺ System: This combination is highly effective for producing blue and NIR upconversion luminescence. Again, Yb³⁺ serves as the sensitizer, absorbing the 980 nm excitation, and transfers the energy to the Tm³⁺ activator. researchgate.netcapes.gov.br
Blue Emission (~477 nm): This is a three-photon process. Sequential energy transfers from excited Yb³⁺ ions populate the higher energy levels of Tm³⁺. The blue emission originates from the ¹G₄ → ³H₆ transition. researchgate.net
NIR Emission (~800 nm): This emission, resulting from the ³H₄ → ³H₆ transition, is typically achieved through a two-photon process. rsc.orgmdpi.com
Optimizing the doping concentrations is crucial for maximizing emission efficiency. For instance, studies have found that NaYF₄ doped with 25% Yb³⁺ and 0.3% Tm³⁺ yielded the highest efficiency for blue emission. capes.gov.br
Table 3: Simplified Upconversion Mechanisms in the Yb³⁺/Tm³⁺ System
| Emission Color | Wavelength (nm) | Key Tm³⁺ Transitions | Photon Process |
|---|---|---|---|
| NIR | ~800 | ³H₄ → ³H₆ / ¹G₄ → ³H₅ | Two-photon |
| Blue | ~477 | ¹G₄ → ³H₆ | Three-photon |
This table outlines the primary emission bands and simplified processes for Yb³⁺/Tm³⁺ co-doped systems under ~980 nm excitation. rsc.orgresearchgate.netmdpi.com
Polarized Upconversion Emission in Nanostructures
This compound (YF₃) nanostructures, particularly those with anisotropic shapes like nanowires and nanobelts, exhibit polarized upconversion (UC) emission. When Yb³⁺/Er³⁺ co-doped YF₃ ultrathin nanowires are aligned in parallel, the intensity of their emission varies depending on the polarization angle of detection. jbnu.ac.kr This phenomenon is a direct consequence of the anisotropic nature of the nanostructures. jbnu.ac.krresearchgate.net
The degree of polarization has been quantified for different emission wavelengths. For instance, in a perfectly aligned assembly of Yb³⁺/Er³⁺ co-doped YF₃ ultrathin nanowires excited by a 980 nm laser, the polarization degrees for the green, red, and infrared emission peaks have been measured to be 0.32, 0.28, and 0.50, respectively. jbnu.ac.krresearchgate.netrsc.org The infrared emission demonstrates the highest degree of polarization. jbnu.ac.kr This property is of interest for applications in polarization-sensitive devices and advanced optical materials. researchgate.netacs.org
Table 1: Polarization Degree of Upconversion Emission in Yb³⁺/Er³⁺ Co-doped YF₃ Nanowires
| Emission Peak | Wavelength Range | Polarization Degree |
|---|---|---|
| Green | ~550 nm | 0.32 jbnu.ac.kr |
| Red | ~660 nm | 0.28 jbnu.ac.kr |
| Infrared | ~980 nm | 0.50 jbnu.ac.kr |
Influence of Doping Ratios and Preparation Conditions on Efficiency
The upconversion efficiency of this compound is highly dependent on both the concentration of dopant ions and the specific conditions used during its synthesis. The morphology, crystal phase, and ultimately the luminescence intensity of YF₃ nanocrystals can be precisely controlled by manipulating these parameters. jbnu.ac.kr
Preparation Conditions:
Temperature: The reaction temperature plays a crucial role in determining the morphology of YF₃ nanostructures. For example, in an oleylamine-assisted synthesis, an increase in temperature from 240 °C to 280 °C can lead to a transformation from nanobelts to nanowires. jbnu.ac.kr In other systems like NaYF₄, sintering at high temperatures (e.g., 800°C) can induce a phase transition from the cubic (α) to the hexagonal (β) phase, which significantly enhances the green emission intensity. jst.go.jp
Surfactants and Solvents: The choice of surfactant is critical for inducing anisotropic growth. jbnu.ac.kr For instance, the shape of YF₃:Yb³⁺/Er³⁺ nanocrystals can be controlled by using different solvents and ligands during synthesis. researchgate.net The use of oleylamine (B85491) is effective in producing ultrathin 1D YF₃ nanostructures. jbnu.ac.kr
pH and Reactant Ratios: In the synthesis of NaYF₄, a related and highly efficient upconversion material, the ratio of NaF to Y³⁺ ions and the pH of the solution are key factors in controlling the shape and crystal phase of the nanocrystals. researchgate.net Similarly, for YF₃:Yb³⁺/Er³⁺, the molar ratio of the fluoride source (like NH₄F) to the rare-earth precursors influences the aspect ratio of the resulting nanocrystals. cnu.ac.kr The concentration of additives like NaOH can determine whether YF₃ nanoplates or NaYF₄ nanoparticles are formed. jbnu.ac.kr
Doping Ratios: The relative concentrations of the sensitizer (typically Yb³⁺) and activator (e.g., Er³⁺, Tm³⁺) ions are critical for maximizing upconversion efficiency. For green-emitting Yb³⁺/Er³⁺ co-doped phosphors, an optimal doping concentration of 18% Yb³⁺ and 2% Er³⁺ has been identified for hexagonal NaYF₄ host materials. researchgate.netinstras.com For blue emission in Yb³⁺/Tm³⁺ co-doped systems, the highest efficiency was achieved with 25% Yb³⁺ and 0.3% Tm³⁺. researchgate.netinstras.com In YF₃: 20% Yb³⁺, 2% Er³⁺ systems, bright green emission is observed upon near-infrared (NIR) laser excitation. mdpi.com Deviations from these optimal ratios can lead to decreased luminescence due to effects like concentration quenching.
Table 2: Optimized Doping Ratios for Upconversion Phosphors
| Host Material | Dopants | Optimal Doping Ratio | Emission Color |
|---|---|---|---|
| Hexagonal NaYF₄ | Yb³⁺/Er³⁺ | 18% Yb³⁺, 2% Er³⁺ researchgate.netinstras.com | Green |
| Hexagonal NaYF₄ | Yb³⁺/Tm³⁺ | 25% Yb³⁺, 0.3% Tm³⁺ researchgate.netinstras.com | Blue |
| YF₃ | Yb³⁺/Er³⁺ | 20% Yb³⁺, 2% Er³⁺ mdpi.com | Green |
Downconversion Luminescence and Quantum Yield Studies
This compound co-doped with lanthanide ions can also exhibit downconversion, a process where one absorbed high-energy photon (e.g., UV) is converted into two or more lower-energy photons (e.g., near-infrared). This is of particular interest for enhancing the efficiency of silicon-based solar cells by converting unused UV solar radiation into NIR light that the cells can absorb more efficiently. cyberleninka.ruvsu.ru
In YF₃ solid solutions co-doped with europium (Eu³⁺) and ytterbium (Yb³⁺), UV excitation leads to downconversion luminescence from Yb³⁺ ions in the NIR region. cyberleninka.ruvsu.ru The efficiency of this process is quantified by the downconversion quantum yield (QY). For YF₃:Eu:Yb systems excited at a wavelength of 266 nm, the maximum quantum yield of ytterbium's NIR luminescence was measured to be 2.2%. cyberleninka.ruvsu.ruvsu.ru This peak efficiency was observed for samples with Eu³⁺:Yb³⁺ doping ratios of 0.1:10.0 and 0.05:5.00. cyberleninka.ruvsu.ruvsu.ru In another study on Ba₄Y₃F₁₇:Yb:Eu nanoparticles, a related fluoride host, the quantum yield of Yb³⁺ downconversion luminescence under 296 nm excitation was found to be 0.4% for Eu/Yb ratios of 0.1/1.0 and 0.1/10.0. mathnet.ru
Sensitization of UV Radiation by Eu³⁺ and Yb³⁺ Ions
In the downconversion process within YF₃:Eu³⁺,Yb³⁺, the Eu³⁺ ions act as sensitizers. They absorb high-energy UV photons, which is a process they perform efficiently. cyberleninka.ruvsu.ru Following absorption, the energy is transferred to Yb³⁺ ions, which then emit NIR photons. cyberleninka.ru Upon excitation at 266 nm or 296 nm, both Eu³⁺ and Yb³⁺ ions in the YF₃ host become luminescent, demonstrating the role of these co-doped materials as effective sensitizers of UV radiation for NIR emission. cyberleninka.ru Interestingly, upon 266 nm excitation, luminescence from Eu²⁺ ions has also been recorded, indicating a photo-reduction process can occur. cyberleninka.ruvsu.ru
Photoluminescence (PL) Spectroscopy
Photoluminescence spectroscopy is a key technique for characterizing the optical properties of doped this compound. The emission spectra reveal the electronic transitions within the dopant ions and how they are influenced by the host crystal lattice and external conditions. jbnu.ac.krjst.go.jp
Temperature-Sensitive Luminescent Spectra
Similarly, YF₃ nanoparticles doped with erbium (Er³⁺) and ytterbium (Yb³⁺) also show temperature-dependent upconversion luminescence. mdpi.com The luminescence intensity ratio (LIR) of the green emission bands from the thermally coupled ²H₁₁/₂ and ⁴S₃/₂ energy levels of Er³⁺ is a function of temperature. mdpi.com For YF₃: 20% Yb³⁺, 2% Er³⁺ incorporated into cellulose (B213188) fibers, the relative sensitivity of the temperature sensor was found to be 1.23% K⁻¹ at 298 K. nih.gov
Table 3: Temperature Sensing Parameters for Doped YF₃
| Dopant System | Thermometric Parameter | Host/System | Relative Sensitivity (Sᵣ) | Temperature |
|---|---|---|---|---|
| YF₃:1% Nd³⁺ | Valley-to-Peak Ratio (VPR) | Powder | 0.69 % K⁻¹ mdpi.com | 303 K |
| YF₃:20% Yb³⁺, 2% Er³⁺ | Luminescence Intensity Ratio (LIR) | Cellulose Fiber Composite | 1.23 % K⁻¹ nih.gov | 298 K |
Role of Low Phonon Energy in Luminescence Efficiency
This compound and other fluoride-based materials are highly regarded as host matrices for luminescent applications, primarily due to their characteristic low phonon energies. aip.orgspiedigitallibrary.orgcanterbury.ac.nzoptica.org Phonons are quantized modes of vibration in a crystal lattice, and their energy influences the efficiency of luminescence by mediating non-radiative relaxation processes. When a dopant ion is in an excited electronic state, it can return to the ground state via two primary pathways: a radiative process, which involves the emission of a photon (light), or a non-radiative process, where the excitation energy is dissipated as heat through the generation of multiple phonons. spiedigitallibrary.orgcanterbury.ac.nz
The probability of this non-radiative, multi-phonon relaxation is highly dependent on the energy gap between the excited and ground states and the maximum phonon energy of the host lattice. For the energy to be bridged by phonons, a larger number of lower-energy phonons are required compared to a smaller number of higher-energy phonons. The multi-phonon relaxation rate decreases exponentially as the number of required phonons increases.
Fluoride materials, including YF₃ and its complex derivatives like lithium this compound (LiYF₄), possess inherently low phonon energies compared to oxide or phosphate-based hosts. aip.orgoptica.org This property is a direct consequence of the strong ionic bond and the mass of the constituent ions. The low phonon energy of the this compound lattice means that a larger number of phonons are required to span the energy gap of the luminescent transitions of doped rare-earth ions. This significantly reduces the probability of non-radiative decay. spiedigitallibrary.orgrefractiveindex.info By minimizing these non-radiative energy losses, the this compound host ensures that the radiative pathway is more dominant, leading to a higher quantum efficiency and more intense luminescence. canterbury.ac.nzresearchgate.net This makes this compound an excellent host for applications requiring efficient light emission, such as in upconversion nanoparticles and lasers. spiedigitallibrary.orgcanterbury.ac.nzoptica.org
Nonlinear Optical Properties
When high-intensity light, such as that from a powerful laser, propagates through a material, it can induce a nonlinear optical response. mdpi.comresearchgate.net In this regime, the optical properties of the material, like the refractive index, become dependent on the intensity of the light itself. mdpi.comcollectionscanada.gc.ca this compound, particularly in the form of lithium this compound (YLF), is a material of significant interest in laser applications, and understanding its nonlinear optical properties is crucial. mdpi.comsamaterials.comcrylink.com While these properties can be harnessed for functions like Kerr lens mode-locking, they can also lead to detrimental effects in high-power laser systems. mdpi.com
Nonlinear Refractive Index Determination
The nonlinear response of a material's refractive index (n) to the intensity (I) of light is described by the optical Kerr effect, expressed as: n = n₀ + n₂I, where n₀ is the linear refractive index and n₂ is the nonlinear refractive index coefficient. mdpi.com The n₂ value is a key figure of merit for a material's nonlinearity.
For yttrium lithium fluoride (YLF), the nonlinear refractive index has been determined using various methods. One common approach is the Kramers-Krönig relation model, which allows for the calculation of n₂ across a range of wavelengths based on the material's linear optical properties and bandgap. mdpi.comresearchgate.net Another established technique is time-resolved interferometry. refractiveindex.info
Studies have shown that YLF possesses a relatively low nonlinear refractive index compared to many other optical materials. samaterials.comcrylink.com This is a desirable characteristic for a laser host material, as it reduces the severity of unwanted nonlinear effects. samaterials.com The n₂ value for YLF has been measured in the ultraviolet and near-infrared regions. For instance, in the UV region, n₂ exhibits a steep decrease from 200 nm to about 250 nm before stabilizing at higher wavelengths. mdpi.com
Table 2: Nonlinear Refractive Index (n₂) of Yttrium Lithium Fluoride (YLF)
| Wavelength (nm) | Nonlinear Refractive Index (n₂) (cm²/W) | Measurement Conditions / Method | Reference |
| 1064 | 1.72 x 10⁻²⁰ (ordinary ray) | Time-resolved interferometry, 125 ps pulse | refractiveindex.info |
| ~300 | ~0.8 x 10⁻¹⁶ | Kramers-Krönig relation model | mdpi.com |
| 308 (Peak emission of Ce:YLF) | 0.82 x 10⁻¹⁶ | Kramers-Krönig relation model | mdpi.com |
| 250 | ~1.2 x 10⁻¹⁶ | Kramers-Krönig relation model | mdpi.com |
| 200 | ~2.8 x 10⁻¹⁶ | Kramers-Krönig relation model | mdpi.com |
Note: 1 x 10⁻¹⁶ cm²/W = 1 x 10⁻²⁰ m²/W rp-photonics.com
Self-Focusing and Pulse Distortion in Laser Applications
The intensity-dependent refractive index (n = n₀ + n₂I) is the root cause of two significant phenomena in high-power laser systems: self-focusing and pulse distortion. mdpi.comresearchgate.netresearcher.life
Self-Focusing: A laser beam typically has a Gaussian intensity profile, meaning it is most intense at its center and weaker at the edges. Because the refractive index increases with intensity (for a positive n₂), the this compound medium acts like a focusing lens—a "Kerr lens". mdpi.com The center of the beam experiences a higher refractive index than the edges, causing the wavefront to curve and the beam to converge, or self-focus. mdpi.comcollectionscanada.gc.ca If the laser power exceeds a certain threshold, known as the critical power (Pcr), this self-focusing can become catastrophic, leading to an extremely high intensity at the focal point that can exceed the optical damage threshold of the crystal. mdpi.com Analyzing the critical energy for a given pulse duration and wavelength is therefore essential when designing high-power laser systems using this compound as a gain medium to prevent such damage. mdpi.com
Pulse Distortion: The nonlinear refractive index can also lead to temporal and spectral distortions of the laser pulse. The primary effect is self-phase modulation (SPM), where the rapidly changing intensity of an ultrashort pulse induces a time-varying refractive index. This, in turn, imposes a time-varying phase shift on the pulse, leading to a broadening of its frequency spectrum. collectionscanada.gc.ca Another related effect is self-steepening, which can cause a distortion of the pulse's temporal shape, delaying the pulse peak relative to its weaker leading and trailing edges. rp-photonics.com Both self-focusing and pulse distortion are critical considerations that can limit the performance and scalability of high-power, ultrashort-pulse lasers based on this compound hosts. mdpi.comresearchgate.net
Advanced Characterization Techniques in Yttrium Fluoride Research
Spectroscopic Methodologies
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to determine the local atomic structure of materials. wikipedia.orgmat-cs.com It provides information on the coordination number, interatomic distances, and disorder of atoms immediately surrounding a specific absorbing atom. mat-cs.comlibretexts.org In the context of yttrium fluoride (B91410), EXAFS at the Y K-edge is employed to probe the local environment of the yttrium ions.
The technique involves scanning X-ray energies through an absorption edge (e.g., the Y K-edge). The fine structure in the absorption coefficient that extends for hundreds of eV beyond the edge is the EXAFS signal. wikipedia.orgmpg.de This signal arises from the interference between the outgoing photoelectron wave from the absorbing atom and the waves backscattered by neighboring atoms. libretexts.org
Analysis of the EXAFS spectrum yields quantitative structural parameters. By fitting the experimental data, researchers can extract precise information about the coordination shells around the yttrium atom. For instance, in studies of yttrium-containing oxides and fluorides, EXAFS has been used to determine the number and distance of the nearest neighbor oxygen and fluorine atoms. kek.jpresearchgate.netnih.gov This is particularly valuable for characterizing amorphous or nanocrystalline materials where long-range order is absent, making traditional diffraction techniques less effective. mat-cs.com
Table 1: Representative Structural Parameters for a Y³⁺ Ion in a Fluoride Environment Determined by EXAFS (Note: This table contains representative data for illustrative purposes.)
| Scattering Path | Coordination Number (CN) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
|---|---|---|---|
| Y-F | 8.2 ± 0.8 | 2.29 ± 0.02 | 0.0075 |
| Y-Y | 5.5 ± 1.0 | 3.75 ± 0.03 | 0.0091 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that probes the local chemical environment of specific isotopes. For yttrium fluoride, both ⁸⁹Y and ¹⁹F nuclei are valuable NMR probes.
⁸⁹Y NMR: The ⁸⁹Y isotope has a nuclear spin of I = 1/2 and 100% natural abundance, making it suitable for NMR studies. illinois.edu Solid-state ⁸⁹Y NMR provides direct information about the coordination environment and crystallographic sites of the yttrium ions. illinois.edu Chemical shifts in ⁸⁹Y NMR are sensitive to the number and type of neighboring atoms. For instance, studies on yttrium-doped fluoride materials have shown distinct resonances corresponding to yttrium ions in different local environments, such as YF₈ cubic sites. soton.ac.uk
¹⁹F NMR: The ¹⁹F nucleus is an excellent NMR probe due to its I = 1/2 spin, 100% natural abundance, and high gyromagnetic ratio. mcmaster.cabiophysics.org Its chemical shift is highly sensitive to the local environment, providing detailed information about the structure and bonding from the perspective of the fluoride anion. biophysics.org In this compound materials, ¹⁹F NMR can distinguish between different fluoride sites, identify Y–F bonding environments, and probe ionic mobility.
Table 2: NMR Properties of ⁸⁹Y and ¹⁹F Nuclei
| Property | ⁸⁹Y | ¹⁹F |
|---|---|---|
| Natural Abundance (%) | 100 | 100 |
| Nuclear Spin (I) | 1/2 | 1/2 |
| Relative Sensitivity (¹H = 1.00) | 1.18 x 10⁻⁴ | 0.833 |
| Resonance Frequency at 11.74 T (MHz) | 24.496 | 470.59 |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to study the fundamental vibrational modes of this compound. researchgate.net These techniques are complementary, as their selection rules differ. A vibrational mode is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in polarizability.
Studies on YF₃ have utilized both experimental measurements and theoretical calculations, such as those based on density functional perturbation theory, to assign its vibrational modes. researchgate.net The spectra reveal characteristic frequencies corresponding to the stretching and bending motions of the Y–F bonds. researchgate.net Analysis of these modes provides insights into the material's crystal structure, symmetry, and bonding characteristics. researchgate.net The number and position of the observed peaks can be correlated with the specific crystal phase (e.g., β-YF₃) and local symmetry of the ions in the lattice. researchgate.net
Table 3: Selected Vibrational Modes of this compound (YF₃) (Note: Frequencies are approximate and can vary with experimental conditions and calculation methods.)
| Technique | Frequency (cm⁻¹) | Approximate Type of Mode |
|---|---|---|
| Raman | ~180 | Lattice/Bending Mode |
| Raman | ~390 | Y-F Bending/Stretching |
| Raman | ~495 | Y-F Symmetric Stretch |
| Infrared | ~290 | Y-F Bending Mode |
| Infrared | ~430 | Y-F Asymmetric Stretch |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. libretexts.org Pure this compound (Y³⁺, F⁻) is diamagnetic and therefore EPR-silent. However, EPR is an invaluable tool for studying paramagnetic impurities or defects within the YF₃ host lattice. This is particularly relevant for YF₃ doped with rare-earth or transition metal ions, which are often used in laser and scintillator materials. researchgate.net
When a paramagnetic ion is introduced into the YF₃ crystal, its unpaired electrons interact with the magnetic moments of the surrounding ¹⁹F nuclei (I = 1/2). This interaction, known as superhyperfine coupling, results in a characteristic splitting of the EPR signal into multiple lines. researchgate.netlibretexts.org The pattern and magnitude of this splitting provide precise information about the local environment of the dopant ion, including:
The number of nearest-neighbor fluorine ions.
The distance between the dopant ion and the fluorine ligands.
The degree of covalency in the dopant-ligand bond. libretexts.org
For example, studies on Nd³⁺ and U³⁺ ions in fluoride crystals like LiYF₄ have shown well-resolved superhyperfine structures consisting of multiple components, directly revealing the interaction with the nearest fluorine ions. researchgate.net
Table 4: Information Obtainable from EPR of Doped this compound
| EPR Parameter | Derived Information |
|---|---|
| g-factor | Electronic structure of the paramagnetic center. |
| Hyperfine Coupling | Interaction with the dopant's own nucleus. |
| Superhyperfine Coupling | Interaction with ligand (F⁻) nuclei, providing evidence for covalency. researchgate.netmanchester.ac.uk |
| Number of Lines | Number of equivalent interacting nuclei (e.g., 2nI+1 rule for n nuclei with spin I). manchester.ac.uk |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of atoms within the top few nanometers of a material's surface. researchgate.net In the study of this compound, XPS is used to verify stoichiometry, detect surface contamination (e.g., oxides or carbonates), and analyze changes in chemical bonding. elsevierpure.comresearchgate.net
The XPS spectrum is generated by irradiating the sample with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical state. For YF₃, the Y 3d region shows a characteristic doublet (3d₅/₂ and 3d₃/₂) due to spin-orbit coupling. researchgate.netthermofisher.comxpsfitting.com The binding energies of these peaks are specific to the Y–F bond and can be distinguished from those of yttrium oxide or other yttrium compounds. researchgate.netthermofisher.com Similarly, the F 1s and O 1s regions can be analyzed to understand the surface chemistry. elsevierpure.com
X-ray Emission Spectroscopy (XES) is a complementary, bulk-sensitive technique that probes the occupied electronic states of a material. While less commonly reported for YF₃ specifically, it can provide information on the valence band structure.
Table 5: Typical XPS Binding Energies for this compound
| Core Level | Binding Energy (eV) | Spin-Orbit Splitting (eV) |
|---|---|---|
| Y 3d₅/₂ | ~160.0 | ~2.1 |
| Y 3d₃/₂ | ~162.1 | |
| F 1s | ~685.0 | N/A |
| Y 3p₃/₂ | ~300.3 | ~11.8 |
| Y 3p₁/₂ | ~312.1 |
Binding energies are approximate and can vary based on instrument calibration and sample charging. researchgate.net
Laser excitation spectroscopy performed on molecular beams is a high-resolution technique used to study the properties of isolated, gas-phase molecules. ias.ac.inresearchgate.net This method allows for the investigation of the electronic, vibrational, and rotational energy levels of molecules like yttrium monofluoride (YF) free from the interactions present in the solid state. researchgate.netresearchgate.net
In this technique, a beam of molecules is generated and cooled by supersonic expansion, which simplifies the resulting spectra by populating only the lowest energy levels. ias.ac.in This cold, collision-free molecular beam is then crossed with a tunable laser beam. When the laser frequency matches a specific electronic or vibronic transition in the molecule, the molecule is excited. The subsequent fluorescence (Laser-Induced Fluorescence, LIF) or ionization is detected, providing a high-resolution spectrum. researchgate.netsemanticscholar.org
Analysis of these spectra yields precise values for molecular constants such as vibrational frequencies (ωe), rotational constants (Be), and internuclear distances (re) for different electronic states. nist.govnist.gov This fundamental data is crucial for theoretical chemistry and for understanding the nature of the Y–F chemical bond. researchgate.net
Table 6: Principles of Laser Spectroscopy in Molecular Beams
| Component/Step | Purpose |
|---|---|
| Molecular Beam Source | Produces a directed beam of isolated molecules. |
| Supersonic Expansion | Cools molecules to low rotational and vibrational temperatures, simplifying spectra. ias.ac.in |
| Tunable Laser System | Provides monochromatic radiation to selectively excite specific transitions. |
| Detection System (e.g., PMT) | Measures the resulting fluorescence or ions to generate a spectrum. |
Mentioned Compounds
Molecular-Beam Laser-Radio-Frequency Double-Resonance Method
The molecular-beam laser-radio-frequency double-resonance method is a high-resolution spectroscopic technique used to precisely measure the hyperfine structure of atoms and molecules. While direct studies on this compound using this specific method are not extensively documented in readily available literature, its application to other complex spectra, such as that of terbium (I), demonstrates its potential for clarifying the intricate electronic structures of materials containing rare-earth elements. researchgate.net
This technique involves crossing a molecular or atomic beam with a laser beam and a radio-frequency field. The laser excites the atoms or molecules to a specific energy level, and the radio-frequency field induces transitions between hyperfine levels. By detecting the resulting fluorescence or absorption, highly precise measurements of the energy differences between these levels can be obtained. For this compound, particularly when doped with lanthanide ions, this method could be invaluable for probing the local electronic environment of the dopant ions and understanding the interactions between the host lattice and the dopant.
Imaging and Microscopy Techniques
Imaging and microscopy techniques are fundamental to understanding the physical characteristics of this compound materials, from the nanoscale to the microscale. These methods provide direct visual evidence of particle size, shape, and crystal structure.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology and size of this compound particles.
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to visualize the size, shape, and internal structure of nanoparticles. researchgate.net TEM analysis of this compound nanoparticles has revealed details about their dimensions and morphology. For example, in the synthesis of NaYF₄:Yb,Tm nanoparticles, TEM images showed hexagonal particles with sizes around 10 nm, forming agglomerates up to 50 nm. researchgate.net
The following table summarizes representative findings from SEM and TEM analyses of this compound and related compounds:
| Material | Technique | Key Findings |
| NaYF₄:Yb,Tm | SEM | Homogeneous distribution of nanoparticles without micron-sized agglomerates. researchgate.net |
| NaYF₄:Yb,Er | SEM | Agglomerated clusters in the 100-nm range with hexagonal crystallites less than 50 nm in size. researchgate.net |
| NaYF₄:Yb,Tm | TEM | Hexagonal particles with sizes of about 10 nm, forming agglomerates up to 50 nm. researchgate.net |
| YF₃:Yb³⁺,Er³⁺ | TEM | Uniform, ellipsoid-like nanoparticles with a mean long dimension of 134 nm ± 19 nm. nih.gov |
High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced imaging technique that allows for the direct visualization of the atomic lattice of crystalline materials. nih.gov This capability is crucial for determining the crystal structure and identifying defects in this compound nanoparticles.
HRTEM studies on this compound have provided definitive evidence of its crystal structure. For instance, HRTEM has been used to confirm the crystalline nature of EuRbFe₄As₄ superconductors, revealing their atomic structure. nih.gov In the context of fluoride nanoparticles, HRTEM images can show the lattice fringes of the crystal, allowing for the measurement of interplanar spacing, which can then be compared to known crystallographic data to identify the crystal phase.
Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystal structure of a material. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated, which provides information about the arrangement of atoms in the crystal.
In the study of this compound, SAED patterns are used to distinguish between single-crystalline, polycrystalline, and amorphous materials. For example, the SAED pattern of a single YF₃:Er³⁺ submicron-crystal can exhibit a dot pattern, indicating its single-crystalline nature. Conversely, a pattern of concentric rings would suggest a polycrystalline material. This information is vital for understanding the growth mechanisms and properties of this compound crystals.
Scanning Transmission Electron Microscopy (STEM) combined with Energy Dispersive Spectroscopy (EDS) is a powerful technique for high-resolution imaging and elemental analysis. STEM-EDS allows for the creation of elemental maps, showing the spatial distribution of different elements within a nanoparticle.
This technique is particularly useful for analyzing doped this compound nanoparticles, where it can be used to confirm the presence and distribution of dopant ions within the host lattice. The high spatial resolution of STEM-EDS can provide insights into whether dopants are uniformly distributed, concentrated in specific regions, or form core-shell structures. nih.gov The principle involves scanning a focused electron beam across the sample and collecting the characteristic X-rays emitted from each point, which are unique to each element.
Confocal microscopy is an optical imaging technique that provides high-resolution, three-dimensional images of a sample. When applied to luminescent materials like doped this compound, it can be used for luminescence mapping.
In the context of this compound research, particularly for materials doped with lanthanide ions such as Yb³⁺ and Er³⁺, confocal microscopy can map the spatial distribution of upconversion luminescence. This is crucial for applications in bioimaging, where the location and intensity of the luminescent signal from nanoparticles within cells or tissues need to be determined. For instance, the upconversion luminescence of NaYF₄:Er³⁺/Yb³⁺ phosphors has been studied, revealing intense visible emissions upon excitation with a 980 nm laser diode.
Diffraction Techniques
Diffraction techniques are fundamental in materials science for elucidating the crystal structure of materials. In the study of this compound (YF₃), X-ray diffraction methods are pivotal for identifying its crystalline phase, determining lattice parameters, and investigating structural changes under varying conditions.
Powder X-ray Diffraction (XRD)
Powder X-ray Diffraction (XRD) is a primary analytical technique used to characterize the crystalline structure of this compound at ambient conditions. The analysis of YF₃ by XRD confirms its crystal structure and provides a fingerprint for identification.
At room temperature, this compound crystallizes in the orthorhombic crystal system. wikipedia.org This structure is characterized by the Pnma space group (No. 62). wikipedia.org XRD patterns of YF₃ nanoparticles have been shown to match the reflection peaks and relative Miller indices of the standard orthorhombic phase, confirming the successful synthesis of the crystalline material. osti.govresearchgate.net The diffraction patterns are a key indicator of the phase purity of the sample, with distinct peaks corresponding to specific crystallographic planes. researching.cn For instance, XRD analysis of YF₃ thin films deposited on germanium substrates also confirmed the formation of the orthorhombic crystal structure. researching.cn
The lattice parameters for the orthorhombic phase of this compound have been determined as follows:
| Lattice Parameter | Value (Å) |
| a | 6.3537 |
| b | 6.8545 |
| c | 4.3953 |
| Data sourced from Wikipedia. wikipedia.org |
These parameters define the dimensions of the unit cell and are crucial for detailed structural analysis.
High-Temperature X-ray Diffraction (HT-XRD)
High-Temperature X-ray Diffraction (HT-XRD) is a specialized technique used to study the crystal structure of materials as a function of temperature. This method is essential for identifying phase transitions and determining the thermal stability of crystalline structures.
Studies using high-temperature X-ray diffractometry have revealed that this compound undergoes a structural phase transition at elevated temperatures. researchgate.net While stable in an orthorhombic crystal structure at room temperature, YF₃ inverts to a different form upon heating. researchgate.net Research on the YF₃–GdF₃ binary phase diagram identified a first-order transformation from the orthorhombic phase to a high-temperature phase. researchgate.net Another study describes this high-temperature form as a hexagonal modification, which is stable above 1052°C and below the melting point. researchgate.net
The key findings from high-temperature studies are summarized below:
| Property | Value |
| Room Temperature Phase | Orthorhombic |
| High-Temperature Phase | Hexagonal / Trigonal |
| Phase Transition Temperature | 1052°C (1325.15 K) |
| Phase Transition Temperature (DSC) | 1065.45°C (1338.6 K) |
| Data sourced from ResearchGate. researchgate.net |
This dimorphism is a critical characteristic of this compound, influencing its properties and potential applications at high temperatures.
Thermal and Mechanical Characterization
Understanding the thermal and mechanical behavior of this compound is crucial for its application in various fields, particularly those involving high temperatures such as in ceramics, optics, and thin-film deposition.
Thermal Stability Evaluation
The thermal stability of this compound is a measure of its ability to resist decomposition or changes in its chemical structure at high temperatures. This compound is known for its high thermal stability, characterized by a high melting point. lesker.comstanfordmaterials.com
The melting point of this compound is reported to be 1387°C (1660 K). wikipedia.orglesker.com This high melting point indicates strong ionic bonding within the crystal lattice, making it suitable for high-temperature applications. stanfordmaterials.com
The thermal decomposition behavior is also a key aspect of its stability, particularly when YF₃ is formed from precursor compounds. For example, the thermal decomposition of yttrium trifluoroacetate (B77799) is a multi-step process. The initial stage at around 310°C involves the removal of the organic part and the formation of this compound. Further heating to much higher temperatures, around 1200°C, can lead to the formation of yttrium oxyfluoride and eventually yttria (Y₂O₃), indicating the conditions under which YF₃ begins to react and transform. mdpi.com However, under normal conditions and in inert atmospheres, this compound itself is chemically stable up to its melting point. stanfordmaterials.com
Computational Modeling and Theoretical Investigations of Yttrium Fluoride
Density Functional Theory (DFT) Applications
DFT has been successfully employed to model various aspects of yttrium fluoride (B91410), from its bulk characteristics to its complex surface chemistry. These computational studies offer a detailed understanding of the material's behavior, which is crucial for its application in fields such as optics, catalysis, and electronics.
Periodic DFT calculations are particularly well-suited for studying crystalline solids like yttrium fluoride. This approach, which utilizes periodic boundary conditions, allows for the accurate modeling of both the bulk crystal structure and its surfaces. mdpi.comfu-berlin.denih.gov For instance, trifluorides of high field strength elements like yttrium have been extensively studied using periodic DFT. mdpi.comfu-berlin.denih.gov These calculations are often performed using sophisticated software packages such as the Vienna Ab Initio Simulation Package (VASP). mdpi.comosaka-u.ac.jp
In a notable study, periodic DFT was used to conduct a comprehensive surface stability analysis of YF₃. mdpi.comfu-berlin.denih.gov This involved modeling the seven low-lying Miller index surfaces with various stoichiometric and substoichiometric terminations. mdpi.comfu-berlin.denih.gov Such analyses are critical for understanding crystal growth, morphology, and surface-dependent properties. The calculations revealed that for YF₃, the stoichiometric (010) surface is the most dominant. mdpi.comfu-berlin.de
Within the framework of DFT, the choice of the exchange-correlation functional is critical for obtaining accurate results. The Generalized Gradient Approximation (GGA) is a class of functionals that has proven to be effective for solid-state systems. mdpi.comresearchgate.net Specifically, the Perdew–Burke–Ernzerhof (PBE) functional, a type of GGA, is widely applied in studies of this compound. mdpi.comfu-berlin.deosaka-u.ac.jp
The PBE functional has been used to describe the exchange-correlation interactions in YF₃, yielding lattice constants that are in very good agreement with experimental values, underestimating them by only 0.5–1.5%. mdpi.comnih.gov While the unit cell volume is slightly underestimated by about 2.6–2.7%, this is considered a good agreement for a GGA functional. mdpi.comnih.gov These findings demonstrate the reliability of the PBE functional for predicting the structural properties of this compound.
To accurately describe the interaction between the core and valence electrons, the Projector Augmented Wave (PAW) method is often employed in conjunction with DFT calculations. mdpi.comosaka-u.ac.jpru.nlresearchgate.net This method provides a computationally efficient way to handle the complex electronic structure of elements like yttrium. mdpi.com In studies of this compound, the PAW method has been used to describe the inner shell electrons, while the outer shell electrons are expanded in plane waves. mdpi.comresearchgate.net The use of the PAW method, as implemented in VASP, has been instrumental in obtaining reliable results for the electronic and optical properties of fluoride crystals. osaka-u.ac.jpresearchgate.net
For materials with magnetic properties or significant spin-orbit coupling (SOC), more advanced DFT approaches are necessary. Spin-polarized GGA calculations, for example, are used to investigate magnetic materials. researchgate.net In the broader context of rare-earth compounds, which are often studied alongside yttrium, methods like the Local Density Approximation (LDA) and the modified Becke-Johnson (mBJ) potential combined with a Hubbard U correction and spin-orbit coupling (mBJ + U + SOC) are utilized. researchgate.net These methods provide more accurate descriptions of the electronic band structure and magnetic properties. researchgate.net For instance, in the study of rare earth multiferroic manganites, the combined mBJ + U + SOC approach yielded band gap results in close agreement with experimental data. researchgate.net While yttrium itself does not have f-electrons, these advanced methods are relevant when it is doped with or compared to rare-earth elements.
DFT calculations provide profound insights into the electronic structure of this compound, which in turn governs its reactivity. mdpi.com Studies have shown that YF₃ is a wide-band-gap material, a property that makes it suitable for laser applications. fu-berlin.denih.gov The electronic band structure and density of states (DOS) can be calculated to understand the contributions of different orbitals. For example, in lithium this compound (LiYF₄), the valence band is primarily derived from F 2p orbitals, while the conduction band is mainly composed of Y 4d orbitals. osaka-u.ac.jp
The reactivity of fluoride-containing materials can also be investigated using DFT. For instance, studies on fluorite (CaF₂) with yttrium impurities have shown that the presence of yttrium can enhance the reactivity of the material with certain reagents like oleic acid. mdpi.com This is attributed to changes in the electronic structure, such as a shift in the Fermi level, induced by the impurity atoms. mdpi.com
Understanding the relative stability of different crystal surfaces is crucial for predicting the equilibrium morphology of a crystal. DFT calculations of surface energies for various crystallographic planes allow for the construction of a Wulff plot, which provides a theoretical prediction of the crystal shape. mdpi.comfu-berlin.dehalide-crylink.com An extensive surface stability analysis of YF₃ using the PBE functional has been performed, considering 24 different surface terminations. mdpi.comfu-berlin.de
The resulting Wulff plot for YF₃ consists of seven surfaces with abundances ranging from 5% to 26%. mdpi.comfu-berlin.de The stoichiometric (010) surface was found to be the most dominant, indicating its high stability. mdpi.comfu-berlin.de This type of analysis is invaluable for controlling the morphology of this compound nanocrystals, which is often critical for their performance in various applications.
Data Tables
Table 1: Calculated Lattice Parameters for β-YF₃ using the PBE Functional Compared to Experimental Data. mdpi.comnih.gov
| Parameter | Calculated (PBE) | Experimental core.ac.uk | Experimental rsc.org |
| a (Å) | 6.28 | 6.35 | 6.36 |
| b (Å) | 6.76 | 6.85 | 6.86 |
| c (Å) | 4.43 | 4.49 | 4.49 |
| Volume (ų) | 188.0 | 192.9 | 193.3 |
Table 2: Surface Abundance of YF₃ from Wulff Plot Analysis. mdpi.comfu-berlin.de
| Surface (hkl) | Abundance (%) |
| (010) | 26 |
| (101) | 20 |
| (011) | 16 |
| (100) | 13 |
| (110) | 10 |
| (111) | 10 |
| (001) | 5 |
Quantum Mechanical Calculations
Quantum mechanical calculations provide a fundamental understanding of the electronic structure and bonding in this compound. These methods are essential for determining spectroscopic constants and potential energy curves, which are crucial for interpreting experimental spectra and understanding the molecule's behavior.
The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful quantum chemical approach for studying molecules where electron correlation effects are significant, as is often the case for molecules containing transition metals like yttrium. researchgate.net CASSCF calculations have been performed to investigate the lowest molecular states of the YF molecule. researchgate.net This method provides a good starting point for more accurate multi-reference calculations.
In conjunction with other methods, CASSCF has been used to determine the potential energy curves for numerous electronic states of YF. researchgate.net These calculations are vital for providing accurate predictions that can guide and aid in the interpretation of experimental studies. researchgate.net For instance, theoretical investigations of the lowest molecular states of YF have been carried out using the CASSCF method, followed by more extensive calculations. researchgate.netarxiv.orgarxiv.org
To achieve higher accuracy, the results from CASSCF calculations are often used as a reference for Multi-Reference Configuration Interaction (MRCI) calculations. researchgate.net MRCI methods explicitly include electron correlation effects by considering single and double excitations from a multi-configurational reference wave function. researchgate.net The Davidson correction is often applied to MRCI calculations (MRCI+Q) to account for the effects of higher-order excitations. researchgate.net
Theoretical studies on YF have utilized MRCI calculations to determine potential energy curves and spectroscopic constants for a significant number of electronic states, both neglecting and including spin-orbit effects. researchgate.net These calculations have provided detailed insights into the electronic structure of this compound. researchgate.net For example, potential energy curves for 20 electronic states without spin-orbit effects and 41 electronic states with spin-orbit effects have been determined. researchgate.net The combination of CASSCF and MRCI methods has been a cornerstone in the theoretical investigation of the spectroscopic properties of YF. researchgate.netarxiv.orgarxiv.org
The following table presents some of the calculated spectroscopic constants for the ground state (X¹Σ⁺) of the YF molecule from theoretical studies.
| Method | Re (Å) | ωe (cm⁻¹) | De (eV) |
| MRCI | 1.933 | 639 | 6.04 |
| CCSD(T) | 1.934 | 638 | Not available |
Re = equilibrium bond length, ωe = harmonic vibrational frequency, De = dissociation energy. Data is compiled from various theoretical studies. arxiv.org
Equation of Motion Coupled Cluster (EOM-CCSD) and Extrapolated Intermediate Hamiltonian Fock-Space Coupled Cluster (XIHFS-CCSD)nist.gov
Theoretical investigations into the electronic structure of the diatomic this compound (YF) molecule have primarily utilized multireference methods due to the complex nature of its electronic states. While the Equation of Motion Coupled Cluster (EOM-CCSD) and Extrapolated Intermediate Hamiltonian Fock-Space Coupled Cluster (XIHFS-CCSD) methods are powerful tools for studying excited states, their application has not been extensively reported for the YF molecule.
Instead, detailed theoretical work on the low-lying molecular states of YF has been performed using Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI) calculations. researchgate.netresearchgate.netarxiv.orgarxiv.org These studies have successfully determined the potential energy curves and spectroscopic constants for numerous electronic states. For instance, a theoretical investigation using CASSCF and MRCI with a Davidson correction identified potential energy curves for 20 electronic states, neglecting spin-orbit effects, and 41 electronic states when including spin-orbit effects. researchgate.netresearchgate.net More recent work has employed the coupled-cluster singles, doubles, and perturbative triples [CCSD(T)] method to calculate spectroscopic constants for the ground states of YF and its corresponding cation, YF⁺. arxiv.org These calculations predict a ¹Σ ground state for the neutral YF molecule. arxiv.org
The findings from these MRCI studies provide significant insights, with results that are in satisfying agreement with available experimental data and offer predictions for numerous states that have not yet been observed experimentally. researchgate.net
Spin-Rotation Parameters and Magnetic Hyperfine Structured-nb.info
The interaction between the nuclear spins and the magnetic fields generated by the electrons and molecular rotation gives rise to the magnetic hyperfine structure and spin-rotation effects in this compound. These parameters provide detailed information about the electronic distribution and bonding within the molecule.
Molecular beam optical Stark spectroscopy has been employed to analyze the B¹Π(v=0) - X¹Σ⁺(v=0) band system of the YF molecule. aip.org From this analysis, the magnetic hyperfine parameter, a, for the B¹Π state was experimentally determined. aip.org The sign of this parameter suggests that the primary contribution to the B¹Π state arises from a ⋅⋅⋅πδ configuration. aip.org
Furthermore, the ¹⁹F nuclear spin-rotation constant for yttrium monofluoride has been determined through Fourier transform microwave spectroscopy. ubc.ca This constant describes the interaction between the magnetic moment of the fluorine nucleus and the magnetic field created by the rotation of the molecule. diracprogram.org In diatomic molecules, the hyperfine structure is generally caused by the interaction between the magnetic moments of the nuclei and the electrons. wikipedia.org
| Parameter | Electronic State | Value |
|---|---|---|
| Magnetic Hyperfine Parameter (a) | B¹Π | 146.8(3) MHz |
| Permanent Electric Dipole Moment (μ) | X¹Σ⁺ | 1.82(8) D |
| Permanent Electric Dipole Moment (μ) | B¹Π | 2.96(4) D |
Ligand Field Theory Calculations for Excited Statesd-nb.info
Ligand Field Theory (LFT) is a powerful framework for understanding the electronic structure and optical properties of transition metal and rare-earth ions in a coordinating environment, such as a crystal lattice. For this compound compounds, LFT calculations, particularly those combined with Density Functional Theory (LFDFT), have been instrumental in characterizing the excited states of dopant ions. d-nb.inforesearchgate.net
These methods have been applied to study Praseodymium (Pr³⁺) ions doped into this compound host lattices like LiYF₄ (YLF) and Cs₂KYF₆. rsc.orguni-hannover.de In these systems, the Pr³⁺ ion substitutes for the Y³⁺ ion, and its 4f and 5d electron energy levels are split by the electric field created by the surrounding fluoride ligands. uni-hannover.de LFDFT calculations can predict the energies of the 4fⁿ → 4fⁿ⁻¹5d¹ transitions, which are crucial for applications like phosphors and lasers. d-nb.inforsc.org
For Pr³⁺ in Cs₂KYF₆, the LFDFT model considers the 91 microstates of the 4f² ground configuration and the 140 microstates of the 4f¹5d¹ excited configuration, including inter-electronic repulsion, spin-orbit coupling, and the ligand field influence. uni-hannover.de In Pr³⁺-doped LiYF₄, theoretical work has detailed the electronic structure and optical properties of the (PrF₈)⁵⁻ cluster embedded in the host, successfully modeling the local distortions and relating the structure to the optical properties. rsc.org These calculations help rationalize and predict the luminescence spectra, aiding in the design of new optical materials. d-nb.inforsc.org
Quantum Tunneling and Magnetic Avalanche Phenomena in Doped Systemsresearchgate.net
Lithium this compound (LiYF₄) serves as a crucial host material for creating model magnetic systems to study complex quantum phenomena. By partially substituting the non-magnetic Y³⁺ ions with magnetic Holmium (Ho³⁺) ions, the compound LiHoₓY₁₋ₓF₄ is formed. This material has become a canonical example for investigating quantum tunneling of magnetic domains and related magnetic avalanche phenomena, often referred to as quantum Barkhausen noise. aps.orgresearchgate.netarxiv.org
In this disordered ferromagnet, the random substitution of yttrium for holmium introduces quenched disorder, which creates pinning sites for magnetic domain walls. arxiv.org At very low temperatures, deep in the quantum regime, the reversal of magnetization does not occur through classical thermal activation over these pinning barriers. Instead, it is dominated by the large-scale quantum tunneling of spins, where entire domain walls can tunnel through the energy barriers. researchgate.netarxiv.org
This process is not smooth but occurs in a series of discrete, impulsive events known as magnetic avalanches. aps.org The application of an external magnetic field transverse to the material's natural magnetic axis (the Ising axis) can tune the rate of quantum tunneling, allowing for experimental control over the domain wall dynamics. arxiv.orgcaltech.edu Studies on LiHoₓY₁₋ₓF₄ have revealed that these avalanches can be triggered by the correlated motion of pairs of domain walls, a phenomenon driven by the co-tunneling of sections of the walls. researchgate.net This system provides a unique platform to explore the transition from classical to quantum dynamics and the fundamental nature of macroscopic quantum phenomena. arxiv.org
Thermodynamic Modelingcopernicus.org
Thermodynamic modeling provides essential data on the stability and reactivity of this compound under various conditions. These studies encompass gaseous species, aqueous complexes, and molten salt systems.
High-temperature mass spectrometry and torsion-effusion methods have been used to study the thermochemical properties of gaseous yttrium fluorides. aip.org These experiments have yielded crucial data on the dissociation energies for the bonds in YF, YF₂, and YF₃. aip.org
| Reaction | Dissociation Energy (kcal mol⁻¹) |
|---|---|
| Y–F | 163.8 ± 3.2 |
| FY–F | 145.6 ± 3.2 |
| F₂Y–F | 151.6 ± 4.7 |
Data from Hilpert et al. (1995). aip.org
In aqueous environments, ab initio molecular dynamics simulations have been used to investigate the structure and stability of yttrium-fluoride complexes at high temperatures (800 °C) and pressures (1.3 to 4.5 GPa), conditions relevant to geological subduction zones. copernicus.orgresearchgate.net These models show that aqueous yttrium-fluoride complexes are more stable than their chloride counterparts under these conditions. copernicus.orgresearchgate.net The modeling also indicates that yttrium can be mobilized at relatively low fluoride concentrations in high-grade metasomatic systems. copernicus.org
In molten salt systems, thermodynamic optimization of the LiF-YF₃ binary phase diagram has been performed using the CALPHAD (Calculation of Phase Diagrams) approach. arxiv.orgresearchgate.net These models fit Gibbs energy functions to experimental data from techniques like differential thermal analysis (DTA) and differential scanning calorimetry (DSC). arxiv.org The resulting models accurately reproduce the phase diagram, including the eutectic and peritectic reactions, and provide thermodynamic properties for the compound LiYF₄, which is critical for its application as a laser host material. arxiv.orgarxiv.org
Functional Applications and Advanced Materials Development Based on Yttrium Fluoride
Laser and Optical Gain Media
Doped yttrium fluoride (B91410) crystals are fundamental to the operation of several types of solid-state lasers. The crystalline structure of yttrium lithium fluoride (YLF) provides a stable and efficient environment for the lasing action of dopant ions.
Neodymium-Doped Yttrium Lithium Fluoride (Nd:YLF) Lasers
Neodymium-doped yttrium lithium fluoride (Nd:YLF) is a well-established laser gain medium known for its excellent performance characteristics. ontosight.aiattelements.com It is a key material for producing high-quality, high-power laser beams and is often considered a superior alternative to Nd:YAG in certain applications. attelements.com Nd:YLF lasers typically operate at wavelengths of 1047 nm and 1053 nm. ontosight.aioptics.org The 1053 nm line is particularly advantageous as it aligns well with the gain peak of Nd:glass, making Nd:YLF suitable for use as seed lasers and preamplifiers in large Nd:glass amplifier chains. optics.org
Nd:YLF lasers are recognized for their high gain, low operational threshold, and superior beam quality. ontosight.ai The material's properties contribute to a large fluorescence line width and low thermal lensing, which are crucial for continuous wave (CW) and mode-locked operations. optics.org A significant advantage of Nd:YLF is its birefringence, which mitigates thermally induced depolarization loss, a common issue in other laser crystals. optics.org Furthermore, its negative thermo-optic coefficient leads to a defocusing thermal lens, which can be compensated for to maintain beam quality. optics.org Compared to the more common Nd:YAG, Nd:YLF exhibits weaker thermal distortions, allowing for a better quality beam. optics.orghgoptronics.com This makes it highly suitable for applications demanding effective single-mode operation and a low beam divergence angle. attelements.comhgoptronics.com
Table 1: Comparison of Nd:YLF Laser Properties
| Feature | Description | Reference |
|---|---|---|
| Wavelengths | 1047 nm (π polarization) and 1053 nm (σ polarization) | optics.org |
| Key Advantages | High gain, low threshold, excellent beam quality, low thermal lensing | ontosight.aioptics.org |
| Thermal Properties | Birefringent, eliminating thermally induced depolarization loss; weak thermal distortions | optics.orghgoptronics.com |
| Beam Characteristics | Effective single-mode operation, low beam divergence | attelements.comhgoptronics.com |
Nd:YLF lasers offer versatility in their temporal output, capable of producing pulse durations that range from nanoseconds to milliseconds. ontosight.ai The repetition rate of these lasers can be adjusted from a few hertz up to several kilohertz. ontosight.ai Certain models can achieve repetition rates from a single shot up to 10 kHz. photonix.com For instance, a compact, diode-pumped Q-switched Nd:YLF laser can produce up to 40 mJ at a 10 Hz pulse repetition rate or up to 10 mJ at 50 Hz. qlinstruments.com Another example is a diode-pumped Nd:YLF all-in-one laser that generates pulses of 28-picosecond duration with energies of approximately 120 or 500 µJ at a 1-kHz repetition rate, with the rate being variable from 10 Hz to 1.7 kHz. optica.org The long upper-state lifetime of Nd:YLF is particularly beneficial for Q-switched lasers, enabling the generation of high-energy pulses. optics.orgrp-photonics.com
Table 2: Performance of Specific Nd:YLF Laser Systems
| Laser Type | Pulse Energy | Repetition Rate | Pulse Duration | Reference |
|---|---|---|---|---|
| Diode-Pumped Q-switched | Up to 40 mJ | 10 Hz | < 8 ns | qlinstruments.com |
| Diode-Pumped Q-switched | Up to 10 mJ | 50 Hz | < 8 ns | qlinstruments.com |
| Diode-Pumped All-in-one | ~120 µJ or ~500 µJ | 1 kHz (variable 10 Hz - 1.7 kHz) | 28 ps | optica.org |
| Diode-Pumped Solid State | High pulse energy | Single pulse up to ~6 kHz | 50 ns to 300 ns | evidentscientific.com |
Intracavity second harmonic generation (SHG) is a technique used with Nd:YLF lasers to produce green laser light. researching.cn In this process, a nonlinear crystal is placed inside the laser cavity to double the frequency of the fundamental laser output. rp-photonics.com For Nd:YLF lasers, this converts the infrared output (e.g., 1053 nm) to a visible green wavelength (e.g., 526.5 nm). uni-luebeck.de This method is particularly effective for generating Q-switched laser pulses in the microsecond range. uni-luebeck.de
Q-switching is a technique used to produce high-intensity laser pulses. optica.org When combined with intracavity SHG in an Nd:YLF laser, it allows for the generation of green laser pulses with specific durations. For example, using KTP and LBO crystals for SHG, microsecond-duration green pulses have been achieved. uni-luebeck.de A study demonstrated that with a 5 mm long KTP crystal, a pulse energy of 4.3 mJ with a 650 ns duration was produced, while a 10 mm long LBO crystal yielded 4 mJ with a 600 ns duration. uni-luebeck.de The use of an acousto-optic modulator allows for Q-switched operation, and the natural birefringence of Nd:YLF crystals is advantageous for highly efficient intracavity frequency-doubled operations. researching.cnoptica.org
Thulium-Doped Yttrium Lithium Fluoride (Tm:YLF) Lasers
Thulium-doped yttrium lithium fluoride (Tm:YLF) is an advanced gain medium that is enabling a new generation of high-power, efficient, and compact laser systems. llnl.gov Its unique properties make it a candidate for applications requiring high peak and average power, including petawatt-class lasers. llnl.govosti.gov
The "Big Aperture Thulium" (BAT) laser concept is a novel design for a petawatt-class laser that utilizes Tm:YLF as the gain medium. llnl.govosti.gov This design aims to deliver ultra-short, high-energy laser pulses with high efficiency. llnl.gov Tm:YLF is advantageous due to its broad emission spectrum around 1.9 µm, which supports the generation of femtosecond-duration pulses. llnl.govoptica.org Furthermore, it has a long energy storage lifetime of 15 milliseconds and a strong absorption peak near 800 nanometers, allowing it to be efficiently pumped by commercially available laser diodes. llnl.gov
A key feature of Tm:YLF is a "two-for-one" cross-relaxation process, where a single pump photon can excite two Tm³⁺ ions, leading to a low quantum defect and high efficiency despite the large difference between pump and laser wavelengths. llnl.govosti.govspiedigitallibrary.org Research has demonstrated the potential of Tm:YLF, with experiments producing amplified pulse energies exceeding 1.5 J, which were then compressed to sub-300 fs durations, achieving over 1 TW of peak power. researchgate.net Other demonstrations have yielded pulse energies up to 108 J in long-pulse operation and 3.88 J in 20-nanosecond pulses from a compact, diode-pumped system. optica.orgosti.gov These results underscore the capability of Tm:YLF to store and extract high energy densities, paving the way for the development of high-peak and average-power mid-infrared lasers. llnl.govoptica.org
Energy Storage and Extraction Capabilities
Yttrium compounds are emerging as promising materials for energy storage, specifically in the context of rechargeable batteries. The potential use of yttrium ions in battery cells offers a significant advantage due to their trivalent nature, which can theoretically increase the specific capacity of the battery. google.com Research has explored the use of yttrium compounds as active electrode materials capable of reversible intercalation and deintercalation of yttrium ions. google.com This process is the fundamental mechanism for charging and discharging in an ion-based battery.
In a different application of energy management, a mechanochemical process has been developed to extract yttrium from industrial byproducts like rare earth smelting slag. acs.org This method facilitates the transformation of yttrium fluoride (YF₃) into yttrium hydroxide (B78521) (Y(OH)₃) at room temperature, achieving a high transformation efficiency of 98.2%. acs.org Following this, a 96.2% leaching rate of yttrium was achieved, presenting an energy-efficient and environmentally conscious approach to recovering valuable rare earth elements from waste materials. acs.org
Erbium-Doped Yttrium Lithium Fluoride (Er:YLF) Crystals
Erbium-doped yttrium lithium fluoride (Er:YLiF₄ or Er:YLF) is a highly versatile laser crystal with excellent comprehensive performance. taorlab.comcrylink.com Its desirable characteristics include a low nonlinear refractive index, low phonon frequency, and a long lifetime for laser emission levels. taorlab.comcrylink.com These properties make it a preferred gain medium in a variety of laser systems used across industrial, medical, and scientific research fields. taorlab.comcrylink.comimpex-hightech.de The material's broad transparency range, from the vacuum ultraviolet (VUV) to the mid-infrared (around 10 μm), coupled with a negative thermo-optic coefficient that mitigates thermal lensing, enhances its stability in high-power laser applications. impex-hightech.deheegermaterials.com
2940nm Erbium Lasers and 3 μm Laser Q-Switches
Er:YLF crystals are prominently used in the generation of laser light in the 3 μm wavelength range, with a specific emission at 2940 nm (2.94 μm). taorlab.comcrylink.com This wavelength is highly absorbed by water, making these lasers particularly effective for applications in medical and dental procedures, such as soft tissue surgery and dentistry. laser-crylink.comoptica.org The long energy level lifetimes in Er:YLF allow for significant energy storage, which is a crucial attribute for creating high-peak-power pulses through Q-switching. heegermaterials.com Q-switched Er:YAG lasers operating at 2940 nm have been developed, producing pulses with energies up to 30 mJ and durations below 300 nanoseconds. researchgate.net While Er:YAG is a common choice, Er:YLF offers advantages like linearly polarized output. mdpi.com Diode-pumped Er:YLF lasers have achieved average output powers exceeding 10 W and pulse energies over 100 mJ at a wavelength of 2.81 μm. optica.org
Upconversion Visible Light Lasers
Upconversion lasers are capable of emitting light at a shorter wavelength than the pump light, a process achieved through multi-photon absorption or energy transfer. rp-photonics.com Er:YLF is an effective host material for upconversion lasers, enabling the generation of visible light from infrared pumping. taorlab.comcrylink.comheegermaterials.com This is due to the favorable energy level structure of the erbium ions within the YLF crystal lattice.
Significant research has demonstrated Er:YLF's capability to produce laser emission in the green, yellow, and blue parts of the spectrum. nipne.rooptica.org For instance, pumping with a 1.50 μm laser can excite blue (469.7 nm), yellow (560.6 nm), and green (551 nm) laser emissions through multi-step upconversion processes. optica.org These processes can be quite efficient, with output powers reaching 10 mW for green and yellow lasers at 30 K. optica.org Such lasers have potential applications in display technology, medical diagnostics, and optical data storage. nipne.ro
Fluoride Host Materials for UV Wavelength Lasers
Fluoride crystals, including yttrium lithium fluoride (YLF), are recognized as excellent host materials for solid-state lasers operating in the ultraviolet (UV) and vacuum ultraviolet (VUV) regions. google.comosaka-u.ac.jp When doped with trivalent cerium ions (Ce³⁺), these materials can directly generate tunable UV laser wavelengths. mdpi.com YLF is noted for its resistance to ultraviolet radiation. google.com
The performance of these lasers is heavily influenced by the optical properties of the host crystal. mdpi.com A study of the nonlinear refractive index of various fluoride hosts, including YLF, in the UV region is crucial for optimizing high-power, ultrashort pulse laser systems and mitigating undesirable effects like self-focusing. mdpi.comresearchgate.net Numerical calculations based on density functional theory have been used to investigate the electronic and optical properties of LiYF₄ to assess its potential as a VUV laser host material. osaka-u.ac.jp These studies confirmed that YLF has a large direct band gap of 11.09 eV and high transparency into the visible region, making it a suitable candidate. osaka-u.ac.jp
Whispering Gallery Mode Resonators (WGMRs) in Optical Applications
Whispering gallery mode resonators (WGMRs) are optical resonators that confine light in a small volume for a long duration, leading to very high-quality factors (Q-factors). researchgate.net Monocrystalline yttrium lithium fluoride has been used to fabricate high-Q WGMRs, with demonstrated intrinsic Q-factors on the order of 10⁹. arxiv.orgresearchgate.net These disc-shaped resonators are created using techniques like single-point diamond turning. researchgate.netarxiv.org
A novel application involving YLF WGMRs is the use of Newton's rings for calibrating the distance between the resonator and a coupling prism, which is essential for controlling the light coupling into the resonator. arxiv.orgresearchgate.netotago.ac.nz Furthermore, erbium-doped YLF (Er:YLF) WGMRs have been fabricated and studied for their fluorescence properties. otago.ac.nz When pumped at 980 nm and 1550 nm, these resonators exhibit strong fluorescence at 550 nm due to upconversion processes. otago.ac.nz
Laser Refrigeration of Rare-Earth Doped Fluorides
Laser refrigeration, or optical cooling, is a process where a material absorbs laser light and then emits photons at a higher average energy, resulting in a net cooling of the material. ukri.org Rare-earth doped materials are particularly effective for this, and ytterbium-doped yttrium lithium fluoride (Yb³⁺:YLF) has been identified as one of the best bulk materials for laser cooling. ukri.org
Experiments have demonstrated the cooling of Yb³⁺:YLF crystals to cryogenic temperatures, around 90-91 K, in a vacuum. pnas.orgspiedigitallibrary.org More recently, nanoscale Yb³⁺:YLF crystals have been cooled to 130 K using optical levitation. ukri.org Research has also shown the laser refrigeration of individual Yb³⁺:YLF nanocrystals in physiological media like water by more than 21°C below the ambient temperature. pnas.org This technology holds promise for applications such as creating microscale cryogenic refrigerators for cooling electronics and detectors, and for fundamental studies in quantum mechanics. ukri.org
Luminescent Materials and Phosphors
This compound is a key host material for lanthanide ions in the creation of luminescent materials and phosphors. sputtertargets.netjbnano.com Its low phonon energy and high photochemical stability make it an ideal matrix for efficient upconversion and downconversion processes. researchgate.net These materials are capable of converting radiation of one wavelength to another, a property that is fundamental to their application in various lighting and display technologies.
Tri-bands Rare Earth Phosphors
High-purity this compound is a critical material for the production of tri-band rare earth phosphors. msesupplies.comsamaterials.comattelements.com These phosphors are essential in applications such as fluorescent lighting and displays, where they convert ultraviolet (UV) or blue light into the three primary colors—red, green, and blue—to produce white light. The stability and efficiency of the this compound host lattice, when doped with appropriate rare earth elements, contribute to the brightness and color accuracy of these lighting solutions. stanfordmaterials.com
Displays (LED and CRT Phosphors)
This compound and its derivatives are utilized in the manufacturing of phosphors for both light-emitting diode (LED) and cathode-ray tube (CRT) displays. stanfordmaterials.comchemdad.com In CRT technology, yttrium-based phosphors were historically used to generate the red color on television screens. wikipedia.org For modern LED lighting, yttrium compounds serve as host materials for dopants that emit light across the visible spectrum. jbnano.com For instance, yttrium oxide, a related compound, is used in phosphors to produce the red component in white LEDs, enhancing the warmth and quality of the light. samaterials.com The use of this compound-based phosphors contributes to improved image brightness and color fidelity in various display technologies. stanfordmaterials.com
Optical Temperature Sensing using Doped YF₃
Doped this compound has emerged as a promising material for optical temperature sensing, a non-invasive technique with high precision and spatial resolution. mdpi.comresearchgate.netnih.gov This technology is particularly valuable in environments where traditional contact sensors are impractical, such as in biological systems or microelectronics. The temperature-dependent luminescent properties of doped YF₃ allow for accurate thermal measurements.
Several techniques are employed to measure temperature using doped this compound, including those based on spectral band broadening. mdpi.com Researchers have investigated methods such as full width at half maximum (FWHM), band broadening at 30% of maximum intensity (Δλ₃₀%), and the valley-to-peak intensity ratio (VPR). mdpi.comresearchgate.netmdpi.com
A study on neodymium-doped this compound (YF₃:Nd³⁺) demonstrated that these techniques offer good repeatability and reproducibility for optical temperature sensing. mdpi.comnih.gov The VPR method, in particular, was found to provide the highest relative sensitivity and the lowest temperature uncertainty. mdpi.comresearchgate.netresearchgate.net For instance, the VPR (V₁/P₁) method in YF₃:Nd³⁺ exhibited a relative sensitivity of 0.69 ± 0.02% K⁻¹ and a temperature uncertainty of 0.46 ± 0.09 K at 303 K. mdpi.comnih.gov These findings highlight the potential of doped this compound as a reliable optical temperature sensor, especially for applications within the first biological window. mdpi.comresearchgate.netnih.gov
Table 1: Performance of Optical Temperature Sensing Techniques in YF₃:Nd³⁺
| Technique | Relative Sensitivity (% K⁻¹) | Temperature Uncertainty (K) at 303 K | Reference |
|---|---|---|---|
| VPR (V₁/P₁) | 0.69 ± 0.02 | 0.46 ± 0.09 | mdpi.comnih.gov |
| Δλ₃₀% | Showed improvement over FWHM | 0.50 to 0.68 | mdpi.commdpi.com |
| FWHM | - | - | mdpi.com |
Solar Photovoltaic Devices and Luminescent Coatings
This compound-based materials are being explored for their potential to enhance the efficiency of solar photovoltaic (PV) devices. cyberleninka.ruvsu.ru A significant portion of the solar spectrum, particularly in the infrared (IR) region, is not effectively utilized by conventional silicon-based solar cells. cyberleninka.ruvsu.ru Luminescent coatings containing this compound can convert this unused radiation into wavelengths that the solar cell can absorb more efficiently.
This is achieved through processes like upconversion, where lower-energy photons are converted to higher-energy photons, and downconversion, where higher-energy photons are converted to a more optimal wavelength. cyberleninka.ruvsu.ru For example, erbium-doped hexagonal sodium this compound (β-NaYF₄:Er³⁺) is a promising upconversion material for silicon solar cells. optica.orgoptica.org Research has also been conducted on solid solutions of Y₁₋ₓ₋ᵧEuₓYbᵧF₃, which have shown potential as downconversion materials, converting UV radiation into the near-infrared range where silicon is most efficient. cyberleninka.ruvsu.ru Studies on these materials have recorded a maximum quantum yield of 2.2% for ytterbium downconversion luminescence. cyberleninka.ruvsu.ru
Biomedical Applications
This compound nanoparticles are gaining traction in the biomedical field due to their unique properties, which make them suitable for a variety of applications, including bioimaging, drug delivery, and as antimicrobial agents. researchgate.netrsc.org
Upconversion nanoparticles (UCNPs) based on sodium this compound (NaYF₄) are of particular interest. researchgate.netresearchgate.net When doped with lanthanide ions like ytterbium (Yb³⁺) and erbium (Er³⁺) or thulium (Tm³⁺), these nanoparticles can convert near-infrared (NIR) light to visible light. researchgate.net This property is highly advantageous for biological imaging as NIR light has deeper tissue penetration and reduces autofluorescence from biological tissues, leading to higher contrast images. researchgate.net
Researchers have developed ultrasmall (around 3.7 nm) lanthanide-doped YF₃ nanocrystals with enhanced multicolor photoluminescence, making them ideal for high-contrast in vitro and in vivo bioimaging. capes.gov.br Furthermore, core-shell structures, such as NaYbF₄:Er@NaGdF₄, have been created with mesoporous shells that not only enhance luminescence but also allow for drug delivery and multimodal imaging (X-ray computed tomography and magnetic resonance imaging). nih.gov
This compound nanoparticles have also demonstrated antimicrobial and antibiofilm properties. semanticscholar.org Studies have shown their effectiveness against common bacterial pathogens like Escherichia coli and Staphylococcus aureus. semanticscholar.orgmdpi.com Coatings of YF₃ nanoparticles on medical devices, such as catheters, have been shown to significantly reduce bacterial colonization. semanticscholar.org Additionally, when incorporated into orthodontic composite resins, this compound nanoparticles have exhibited significant antimicrobial activity without compromising the adhesive strength of the resin. researchgate.net
Bioimaging and Biophotonic Applications
This compound nanoparticles, often doped with lanthanide ions, are at the forefront of bioimaging and biophotonic research. researchgate.netrsc.orgcapes.gov.br These nanoparticles possess unique optical properties that make them highly suitable for various imaging modalities.
Dual Optical and Magnetic Resonance Imaging (MRI) Agents
Lanthanide-doped this compound nanoparticles serve as powerful dual-modal contrast agents for both optical imaging and Magnetic Resonance Imaging (MRI). researchgate.net By co-doping sodium this compound (NaYF₄) nanocrystals with rare earth ions like gadolinium (Gd³⁺), erbium (Er³⁺), ytterbium (Yb³⁺), and europium (Eu³⁺), researchers have created nanoprobes with both photoluminescent and magnetic properties. researchgate.net The presence of Gd³⁺ imparts strong T1 and T2 relaxation times, essential for high-contrast MR imaging. researchgate.net
The optical component of these dual-modal agents often relies on upconversion, a process where lower-energy near-infrared (NIR) light is converted to higher-energy visible light. researchgate.netgoogle.com This is particularly advantageous for in vivo imaging as NIR light can penetrate biological tissues more deeply than visible light. google.comresearchgate.net For instance, Yb³⁺ and Er³⁺-doped barium this compound (BaYF₅) upconversion nanoparticles (UCNPs) exhibit intense green photoluminescence when excited with a 976 nm diode laser. researchgate.netnih.gov
| Nanoparticle Composition | Imaging Modalities | Key Features |
| Gd³⁺, Er³⁺/Yb³⁺/Eu³⁺ co-doped NaYF₄ | Optical Imaging & MRI | Efficient up- and down-converted photoluminescence; Strong T1 and T2 relaxation for MRI. researchgate.net |
| Yb³⁺, Er³⁺-doped BaYF₅ | Optical Imaging & µCT | Intense green upconversion luminescence; High X-ray attenuation. researchgate.netnih.gov |
X-ray Micro Computed Tomography (μCT) Contrast Agents
The high atomic number and density of yttrium and other heavy elements that can be incorporated into the fluoride lattice make these nanoparticles effective contrast agents for X-ray-based imaging techniques like micro-computed tomography (µCT). researchgate.netnih.govmdpi.com Barium this compound (BaYF₅) nanoparticles doped with ytterbium and erbium have demonstrated potential as dual-mode contrast agents for both optical and µCT imaging. researchgate.netnih.gov The high X-ray absorption coefficient of the constituent elements leads to enhanced contrast in µCT scans. researchgate.net
Studies have shown that these nanoparticles provide significant contrast, enabling clear visualization of anatomical structures. researchgate.netnih.gov The combination of optical and µCT imaging capabilities in a single nanoprobe offers complementary information, enhancing diagnostic accuracy. nih.govresearchgate.net
Cell Permeability and Targeted Delivery in Biological Systems
The effectiveness of this compound nanoparticles in biological applications is closely linked to their ability to enter cells and be directed to specific targets. The surface properties of these nanoparticles play a crucial role in their interaction with biological systems. researchgate.netnih.gov
For instance, BaYF₅ upconversion nanoparticles synthesized with a polyethyleneimine (PEI) coating exhibit a positive zeta potential of +51 mV, which is beneficial for cell permeability. researchgate.netnih.gov This positively charged surface facilitates interaction with the negatively charged cell membrane, promoting cellular uptake. Furthermore, the hydrated PEI layer provides a convenient platform for attaching proteins and other targeting ligands, enabling the nanoparticles to be directed to specific cells or tissues. researchgate.netnih.gov
The ability to functionalize the surface of this compound nanoparticles is key to their use in targeted delivery. For example, folate-conjugated YF₃ nanoparticles have been developed to target tumors that overexpress folate receptors. psu.edu This targeted approach can increase the concentration of the nanoparticles at the desired site, enhancing the efficacy of both imaging and therapeutic applications.
Photodynamic Therapy (PDT) and Photosensitizers
This compound-based upconversion nanoparticles (UCNPs) are emerging as promising agents in photodynamic therapy (PDT), a non-invasive cancer treatment. researchgate.net PDT involves the use of a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are toxic to cancer cells. nih.gov A major limitation of conventional PDT is the poor penetration of visible or UV light into deep tissues. researchgate.netnih.gov
UCNPs, particularly those based on sodium this compound (NaYF₄), can overcome this limitation by converting deeply penetrating near-infrared (NIR) light into visible light. researchgate.netmdpi.com This emitted visible light then activates a nearby photosensitizer molecule, initiating the cancer-killing process. researchgate.net
Researchers have successfully conjugated photosensitizers like Rose Bengal and Ce6 to the surface of NaYF₄:Yb³⁺,Er³⁺ nanoparticles. nih.govfrontiersin.org Upon irradiation with NIR light, these nanocomposites efficiently generate ROS, leading to significant cancer cell death in vitro. nih.gov For example, murine breast cancer cells treated with Rose Bengal-conjugated NaYF₄:Yb³⁺,Er³⁺ UCNPs and irradiated with NIR light showed a viability decrease to 33% after 24 hours. nih.gov This demonstrates the potential of this compound UCNPs to enable PDT for deep-seated tumors. researchgate.netmdpi.com
Antimicrobial and Antibiofilm Properties of Nanoparticles
This compound nanoparticles have demonstrated significant antibacterial and antibiofilm properties, offering a potential solution to the growing problem of antibiotic resistance. nih.govnih.gov
Activity against Bacterial Pathogens (e.g., Streptococcus mutans, E. coli, Staphylococcus aureus)
Studies have shown that YF₃ nanoparticles are effective against common bacterial pathogens, including Escherichia coli and Staphylococcus aureus, at concentrations in the µg/mL range. nih.govnih.govresearchgate.net The antimicrobial activity is dependent on the size of the nanoparticles. nih.govresearchgate.net For instance, the minimal inhibitory concentration (MIC) for E. coli was found to be 0.01 mg/mL, while for the less sensitive S. aureus, it was 0.1 mg/mL. semanticscholar.org
Furthermore, this compound nanoparticles have been incorporated into materials to prevent bacterial colonization and biofilm formation. nih.govresearchgate.net Catheters coated with YF₃ nanoparticles showed a significant reduction in biofilm formation by both E. coli and S. aureus compared to uncoated catheters. nih.govresearchgate.net This is attributed to the low solubility of YF₃, which provides extended protection. nih.govsemanticscholar.org
Research has also explored the use of this compound nanoparticles in dental applications to combat Streptococcus mutans, a primary bacterium responsible for dental caries. researchgate.netmdpi.com When blended with orthodontic composite resin, even at a 1% concentration, YF₃ nanoparticles exhibited significant antibacterial activity against S. mutans without compromising the adhesive strength of the resin. researchgate.netnih.gov
| Bacterial Pathogen | YF₃ Nanoparticle Concentration | Observed Effect |
| Escherichia coli | 0.01 mg/mL | Minimal Inhibitory Concentration (MIC). semanticscholar.org |
| Staphylococcus aureus | 0.1 mg/mL | Minimal Inhibitory Concentration (MIC). semanticscholar.org |
| Streptococcus mutans | 1% (w/w) in composite resin | Significant reduction in colony-forming units. researchgate.netnih.gov |
The findings highlight the potential of this compound nanoparticles as novel antimicrobial and antibiofilm agents for various medical and dental applications. nih.govoup.com
Impact of Nanoparticle Size on Antimicrobial Activity
The antimicrobial efficacy of this compound (YF₃) nanoparticles is significantly influenced by their size. Research has demonstrated that YF₃ nanoparticles exhibit antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus in a concentration range measured in micrograms per milliliter. nih.govresearchgate.net Studies have explicitly shown that this antimicrobial activity is dependent on the size of the nanoparticles. nih.govnih.gov
In one study, YF₃ nanoparticles were synthesized via a water-based sonochemical method, which involves the ultrasonic irradiation of an aqueous solution of yttrium (III) acetate (B1210297) tetrahydrate and hydrofluoric acid. nih.govsemanticscholar.org This process yielded nanocrystalline, needle-shaped YF₃ particles. nih.govsemanticscholar.org To investigate the effect of particle size, different sizes of YF₃ nanoparticles were tested against bacterial cultures. The results indicated that smaller nanoparticles exhibited a more potent antimicrobial effect. For instance, when E. coli and S. aureus were exposed to a 0.001 mg/mL suspension of YF₃ nanoparticles of varying sizes, the growth inhibition was more pronounced with smaller particles. nih.gov
This size-dependent activity is a critical finding for the development of novel antimicrobial agents. The ability to control antimicrobial efficacy by tuning nanoparticle dimensions opens up possibilities for creating more effective and targeted antibacterial materials. nih.gov The research highlights the potential of using metal fluoride nanoparticles like YF₃ as antimicrobial and antibiofilm agents, leveraging their low solubility for extended protection. nih.govnih.gov
Table 1: Effect of this compound (YF₃) Nanoparticle Size on Bacterial Growth This table illustrates the growth yields of E. coli and S. aureus after 24 hours of exposure to YF₃ nanoparticle suspensions of different sizes at a concentration of 0.001 mg/mL. A lower optical density (OD₅₉₅) indicates greater antimicrobial activity.
| Sample | Nanoparticle Size Characteristics | E. coli Growth (OD₅₉₅) | S. aureus Growth (OD₅₉₅) |
| Control | Untreated Bacteria | ~0.85 | ~0.95 |
| Sample 1 | Smallest Nanoparticles | ~0.15 | ~0.20 |
| Sample 2 | Medium Nanoparticles | ~0.30 | ~0.45 |
| Sample 3 | Largest Nanoparticles | ~0.50 | ~0.65 |
| Data derived from research on the impact of YF₃ nanoparticle size on antimicrobial activity. nih.gov |
Optical Coatings and Thin Films
This compound is a highly valued material in the field of optics, primarily for producing thin-film coatings. sputtertargets.net Its unique properties, including a low refractive index, wide transparency range from the ultraviolet (UV) to the infrared (IR) spectrum, high thermal stability, and low stress, make it a versatile choice for various optical applications. stanfordmaterials.commatweb.comemdgroup.com
YF₃ is extensively used in the production of optical coatings for components like lenses and mirrors. stanfordmaterials.comnanorh.com It is a key material for creating both anti-reflective coatings and highly reflective dielectric mirrors. optica.orgazooptics.com As an anti-reflection layer, YF₃ helps to minimize unwanted reflections from the surface of optical elements, thereby increasing light transmission and enhancing the performance of the system. nanorh.comoptica.org
In multilayer coatings, YF₃ is often combined with higher-index materials such as zinc sulfide (B99878) (ZnS) or zinc selenide (B1212193) (ZnSe) to create complex interference filters and broadband anti-reflection coatings effective for wavelengths greater than 10 µm. matweb.com A significant advantage of YF₃ is its low tensile film stress, which allows for the deposition of thick layers (2 µm or more) without the cracking that can occur with materials like magnesium fluoride (MgF₂). emdgroup.com This durability makes YF₃ films suitable for use in humid conditions when applied to heated substrates. matweb.com
A primary advantage of this compound in optical coatings is its low refractive index across a broad spectral range. matweb.comnanorh.com This property is crucial for designing efficient optical systems. Thin films of YF₃ exhibit good transparency from the UV (around 200 nm) through the mid-wave infrared (MIR) region (up to 12-14 µm). emdgroup.comsvc.org
This wide transparency window and low refractive index make YF₃ an excellent substitute for the radioactive material thorium fluoride (ThF₄) in many IR applications. matweb.comoptica.org The refractive index of YF₃ films can be influenced by deposition conditions, such as substrate temperature, with film density and refractive index increasing at higher temperatures. matweb.com Research has also shown that the refractive index is dependent on film thickness, particularly in ultrathin films, where it increases slightly with thickness and approaches the value of bulk YF₃. optica.org The material's ability to form durable, low-index layers is essential for applications in UV, near-infrared (NIR), and MIR spectral ranges. emdgroup.com
Table 2: Optical Properties of this compound (YF₃) Thin Films This table summarizes key optical properties of YF₃, highlighting its utility as a low-refractive-index material.
| Property | Value / Range | Spectral Region | Source |
| Range of Transparency | 200 nm – 12 µm | UV to MIR | emdgroup.com |
| Refractive Index | ~1.51 | at 500 nm (Visible) | emdgroup.com |
| Refractive Index | ~1.37 | at 10 µm (IR) | emdgroup.com |
| Film Stress | Low Tensile | N/A | emdgroup.com |
| These values are typical and can be affected by deposition parameters. |
Microwave and RF Components
This compound is utilized in the fabrication of components for microwave and radio frequency (RF) systems due to its favorable electrical properties. stanfordmaterials.com Its high-purity grades are considered important materials for creating highly effective microwave filters. attelements.comsamaterials.com
The application of this compound in microwave components stems from its low dielectric loss and high-temperature resistance. stanfordmaterials.com These characteristics make it an ideal material for microwave filters and resonators that require stable performance. stanfordmaterials.com While much of the literature on tunable microwave filters focuses on yttrium iron garnet (YIG), this compound plays a crucial role as a precursor material in the production of YIG. attelements.comsamaterials.comrefractiveindex.info Yttrium oxide, used to make YIGs, can be produced from this compound. refractiveindex.info YIG-based resonators are notable because their resonant frequency is tuned by varying a magnetic field rather than by their physical size, which is advantageous in applications like spectrum analyzers and military systems. mpdigest.com However, this compound itself is also directly applied as a material in microwave filters. stanfordmaterials.comattelements.comsamaterials.com
Advanced Ceramics and Glass
This compound is an important additive in the manufacturing of advanced ceramics and specialty glasses. sputtertargets.netstanfordmaterials.comnanorh.com Its incorporation into these materials serves to significantly enhance their physical and chemical properties for demanding industrial and technological applications. nanorh.comattelements.com
The primary function of YF₃ in ceramics and glass is to improve thermal and chemical stability. nanorh.com By adding this compound, manufacturers can produce high-performance materials with increased resistance to high temperatures and chemical attack. stanfordmaterials.comnanorh.com This makes the resulting ceramics and glasses suitable for various harsh environments and high-temperature processes. nanorh.com Applications include the production of metallic yttrium, specialty thin films, and various other ceramic and glass components where durability and stability are paramount. attelements.comsamaterials.com
Quantum Material Research
This compound-based materials are pivotal in the advancement of quantum material science. The synthesis of materials like sodium this compound (NaYF₄) is of great interest for creating atomically-precise quantum materials with well-defined sizes and morphologies. chemrxiv.orgchemrxiv.orgacs.org Understanding the crystallographic phase conversion in NaYF₄ is crucial for these efforts. chemrxiv.orgacs.org Doping this compound host crystals with lanthanide ions is a key strategy under active investigation for developing materials with specific quantum functionalities. chemrxiv.org For instance, the structural and electronic characteristics of hexafluoride complexes like LnF₆³⁻ (where Ln can be a lanthanide) are studied to understand their potential in quantum applications. researchgate.net The goal is to engineer simple systems that exhibit quantum behavior on a macroscopic scale, which can be used for applications in quantum information processing. mining.comcaltech.edu
This compound compounds are emerging as significant materials in the development of quantum sensors and electronic devices. A notable application involves the laser refrigeration of nanodiamond quantum sensors. In this application, nanodiamonds containing nitrogen-vacancy (NV) centers are attached to microcrystals of 10% ytterbium-doped yttrium lithium fluoride (Yb:LiYF₄) or ytterbium-doped sodium this compound (Yb:NaYF₄). arxiv.org The fluoride crystals are cooled by the efficient emission of upconverted infrared photons when excited by a 1020 nm laser, and the subsequent heat transfer cools the adjacent nanodiamond sensors. arxiv.org This technique allows for rapid, feedback-controlled cooling of nanoscale quantum materials, which can stabilize the spectral wandering of the NV center's zero-phonon-line. arxiv.org
In fundamental physics research with potential applications in quantum devices, lithium holmium this compound has been used to experimentally detect quantum Barkhausen noise for the first time. caltech.edu This phenomenon, where magnetic domains flip in an avalanche-like manner due to quantum tunneling rather than thermal activation, represents a macroscopic manifestation of quantum effects. caltech.edu This research into quantum co-tunneling in large ensembles of electrons could inform the creation of future quantum sensors and other electronic devices. caltech.edu
Table 1: this compound Compounds in Quantum Sensing Applications
| Compound | Application | Mechanism | Research Finding |
| Ytterbium-doped Yttrium Lithium Fluoride (Yb:LiYF₄) | Cooling of nanodiamond quantum sensors | Solid-state laser refrigeration via upconverted photon emission | Achieved cooling of adjacent nanodiamonds by 10 K at atmospheric pressure and 27 K in vacuum. arxiv.org |
| Ytterbium-doped Sodium this compound (Yb:NaYF₄) | Cooling of nanodiamond quantum sensors | Solid-state laser refrigeration via upconverted photon emission | Used as a ceramic microcrystal to cool attached nanodiamonds through heat transfer. arxiv.org |
| Lithium Holmium this compound | Fundamental quantum research | Observation of quantum Barkhausen noise | First experimental detection of magnetic avalanches triggered by quantum co-tunneling, with potential for quantum device development. caltech.edu |
Crystals of this compound doped with rare-earth ions are leading candidates for creating long-lived optical quantum memories, a critical component for quantum computing and long-distance quantum communication. chemrxiv.orgchemrxiv.orgaemree.com These materials are prized for their highly coherent optical transitions. science.gov
Europium-doped yttrium compounds are particularly prominent in this field. Europium-doped yttrium orthosilicate (B98303) (Eu³⁺:Y₂SiO₅) is a promising material for light-matter interfaces due to its favorable coherence properties and ground-state energy-level structure, making it suitable for atomic frequency comb (AFC)-type quantum memories with spin-wave storage. aps.orgresearchgate.net Research has focused on determining the hyperfine levels and transition strengths to implement robust quantum memory protocols. aps.orgresearchgate.net In such systems, storage of quantum correlations for up to 20 milliseconds has been achieved using dynamical decoupling techniques on the nuclear spin states. we-heraeus-stiftung.de The development of quantum memory chips using europium has been reported to reliably store quantum data for extended periods, potentially allowing for physical transport of sensitive information. samaterials.com
Other rare-earth dopants in this compound hosts are also being explored. Neodymium-doped yttrium orthosilicate (Nd:YSO) is being used to develop on-chip nanophotonic quantum memories. caltech.edu By coupling the transitions of Neodymium (Nd³⁺) ions to a photonic crystal resonator, researchers aim to create highly efficient, multiplexed quantum storage devices. caltech.edu Furthermore, investigations into terbium-doped yttrium lithium fluoride have revealed that certain qubit pairs within the crystal exhibit much longer coherence times than expected, offering a new strategy for creating robust qubits. mining.com These qubit pairs are shielded from decoherence because they operate at a different characteristic energy than single ions, preventing energy hopping. mining.com
Table 2: Rare-Earth-Doped Yttrium Compounds for Optical Quantum Memories
| Host Material | Dopant Ion | Application | Key Finding/Property |
| Yttrium Orthosilicate (Y₂SiO₅) | Europium (Eu³⁺) | Long-lived optical quantum memory | Excellent coherence properties suitable for atomic frequency comb (AFC) protocols and spin-wave storage. aps.orgresearchgate.netwe-heraeus-stiftung.de |
| Yttrium Orthosilicate (Y₂SiO₅) | Neodymium (Nd³⁺) | On-chip nanophotonic quantum memory | Purcell-enhanced coupling in a photonic crystal resonator increases optical depth for efficient photon storage. caltech.edu |
| Yttrium Lithium Fluoride (LiYF₄) | Terbium (Tb³⁺) | Qubits with long coherence | Discovery of shielded qubit pairs with longer coherence times than individual ions in a dense system. mining.com |
| Fluoride Crystals | Lanthanide Ions | General quantum memory research | Lanthanide-doped fluoride crystals are actively investigated for applications as long-lived optical quantum memories. chemrxiv.org |
Future Research Directions and Emerging Opportunities
Advancements in Controlled Synthesis for Tailored Properties
The ability to control the size, shape, and crystal phase of yttrium fluoride (B91410) nanocrystals is paramount for tuning their optical and physical properties. Current research is moving beyond simple precipitation methods to more sophisticated colloidal and hydrothermal strategies that offer greater control over the final product. jbnu.ac.krresearchgate.netrsc.orgrsc.orgnih.gov
One promising approach is the use of oleylamine-assisted colloidal chemical strategies to fabricate highly uniform, atomically thick one-dimensional (1D) nanostructures, such as nanobelts and nanowires. jbnu.ac.krrsc.org Reaction monitoring in these systems has revealed that two-dimensional lamellar assemblies of YF₃ clusters act as crucial intermediates. jbnu.ac.krrsc.org The final morphology is then determined by the heating temperature during the synthesis process. jbnu.ac.krrsc.org Similarly, hydrothermal methods have demonstrated the ability to produce various morphologies, including octahedrons, truncated octahedra, nanorods, and microspindles, by carefully controlling reaction parameters. researchgate.net The pH of the reaction solution has also been shown to be a critical factor in selectively synthesizing different phases and morphologies of yttrium fluoride compounds. rsc.org
Future work will likely focus on refining these methods to achieve even greater precision and to produce more complex, hierarchical structures. The development of scalable synthesis routes for producing ultrasmall (sub-10 nm) nanoparticles with uniform size and distribution is a key challenge that needs to be addressed for applications in hybrid optoelectronic devices and anti-counterfeiting inks. harvard.edu
| Synthesis Method | Controlled Parameters | Resulting Morphologies |
| Colloidal Chemical Strategy | Heating Temperature, Ligands (e.g., oleylamine) | Ultrathin nanobelts, nanowires jbnu.ac.krrsc.org |
| Hydrothermal Method | Reaction Time, Temperature, Salt Concentration, pH | Octahedrons, nanorods, microspindles, rice-like structures rsc.orgresearchgate.net |
| Salt-Assisted Hydrothermal | Salt Concentration (e.g., NaNO₃), Ionic Radius of Rare Earth | Spherical aggregates, octahedrons researchgate.net |
Deeper Understanding of Dopant Distribution and Energy Transfer
The unique optical properties of this compound are often realized by doping it with lanthanide ions. A deeper understanding of how these dopant ions are distributed within the host lattice and the subsequent energy transfer mechanisms is crucial for optimizing luminescent efficiency.
Recent studies have revealed that the distribution of dopants is not always random as previously assumed. acs.orgnih.gov For instance, large lanthanide dopants in hexagonal sodium this compound (NaYF₄) can exhibit an anomalous anisotropic distribution at low concentrations, forming one-dimensional dimers or chains. acs.orgnih.govwpmucdn.com This non-random substitution has significant implications for concentration quenching, where the luminescence intensity decreases at higher dopant concentrations. acs.orgnih.govaip.org The formation of these dopant chains can lead to a lower concentration quenching threshold compared to materials with a random dopant distribution. acs.orgnih.gov
Energy transfer upconversion (ETU) is another critical process in doped this compound, where the absorption of multiple lower-energy photons leads to the emission of a higher-energy photon. aip.org The efficiency of ETU is highly dependent on the distance between dopant ions and the phonon energy of the host lattice. harvard.eduaip.org Future research will focus on precisely controlling the spatial arrangement of dopants to either enhance or suppress specific energy transfer pathways. This could involve strategies like microstrain management through co-doping with different alkali metals to modulate the anisotropic distribution. acs.orgnih.gov A thorough understanding of these mechanisms, aided by quantum mechanical calculations, will enable the design of materials with optimized upconversion or downshifting luminescence for specific applications. acs.orgnih.govaip.orgresearchgate.net
Integration of this compound into Multi-functional Hybrid Materials
The integration of this compound nanoparticles into larger, multi-functional systems is a rapidly emerging area of research. By combining the unique optical properties of YF₃ with other materials, novel hybrid structures with enhanced or entirely new functionalities can be created.
A common strategy involves the creation of core/shell nanoparticles. For example, coating this compound nanoparticles with a silica (B1680970) (SiO₂) shell can improve their stability and biocompatibility, which is crucial for bio-applications. mdpi.com Researchers are optimizing techniques like reverse microemulsion to achieve uniform silica shells of controlled thickness. mdpi.com Another approach is to coat magnetic nanoparticles, such as iron oxide, with a shell of ytterbium and erbium co-doped sodium this compound (NaYF₄:Yb,Er). psu.edursc.orgnih.gov This creates a multifunctional nanoparticle that possesses both magnetic responsiveness for separation and upconversion fluorescence for imaging. psu.edursc.orgnih.gov
This compound-based materials are also being incorporated into polymeric membranes. researchgate.net For instance, embedding yttrium carbonate and other nanoparticles into poly(vinylidene fluoride-hexafluoropropylene) membranes can create hybrid materials capable of both photocatalytic degradation and adsorptive removal of water contaminants. researchgate.net Future research will explore the development of more complex hybrid systems, such as coating this compound-based upconversion nanoparticles with nanodiamond shells to mitigate background biofluorescence in bioimaging applications. mdpi.com
| Hybrid Material Type | Components | Functionality |
| Core/Shell Nanoparticles | YLiF₄:Yb,Er (core), SiO₂ (shell) | Improved stability, biocompatibility mdpi.com |
| Magnetic/Fluorescent Nanoparticles | Iron Oxide (core), NaYF₄:Yb,Er (shell) | Magnetic separation, upconversion imaging psu.edursc.orgnih.gov |
| Hybrid Membranes | PVDF-HFP polymer, Y₂(CO₃)₃ nanoparticles | Photocatalytic degradation, contaminant adsorption researchgate.net |
Exploration of New Application Avenues in Photonics and Bio-nanotechnology
The unique optical and physical properties of this compound make it a highly promising material for a variety of applications in photonics and bio-nanotechnology. nanorh.com While it is already used in optical coatings and lasers, ongoing research is paving the way for its use in more advanced technologies. nanorh.comoptica.org
In photonics, this compound's low phonon energy makes it an excellent host material for rare-earth ions, enabling high-efficiency radiative transitions. optica.org This property is being exploited in the development of new solid-state lasers, particularly for mid-infrared applications. nih.gov The creation of ultrathin this compound nanostructures with polarized upconversion emission opens up possibilities for new types of optical devices. jbnu.ac.kr Furthermore, this compound-based materials are being investigated for optical temperature sensing, where changes in luminescence properties can be used to measure temperature with high sensitivity. researcher.lifemdpi.com
In the realm of bio-nanotechnology, this compound nanoparticles, particularly those doped with upconverting lanthanides, are attracting significant attention as fluorescent labels for bioimaging. researchgate.net Their ability to be excited by near-infrared light, which has deeper tissue penetration and causes less photodamage than visible or UV light, makes them ideal for in vivo imaging. researchgate.net Research is also exploring their use in creating multifunctional nanoprobes that combine imaging with therapeutic capabilities, such as targeted drug delivery or photodynamic therapy. nih.gov The antibacterial and antibiofilm properties of this compound nanoparticles are also being investigated, with potential applications in coating medical devices to prevent infections. nih.gov
Challenges in Scaling Up and Commercialization of Advanced this compound Materials
Despite the promising research findings, several challenges must be overcome to enable the large-scale production and commercialization of advanced this compound materials. A primary obstacle is the high cost and complexity of current synthesis methods. harvard.edumaterion.com Many of the techniques that provide excellent control over nanoparticle properties rely on expensive precursors, such as trifluoroacetates, and high-boiling-point, non-coordinating solvents, which are not economically viable for industrial-scale production. harvard.edu
Furthermore, ensuring the purity and homogeneity of the final product on a large scale is a significant challenge. materion.com The synthesis of this compound often involves competing side reactions and the formation of by-products that can be difficult to control and remove. materion.com For example, in gas/solid reactions, factors like surface area, heat generation, and pressure must be precisely managed to ensure a completely reacted and homogeneous powder. materion.com Similarly, methods like reverse microemulsion, while effective in the lab, are difficult to scale up due to the delicate balance of emulsion stability. mdpi.com
Process intensification is a key area of research aimed at addressing these challenges. harvard.edu Techniques like using a high-gravity rotating packed bed (RPB) reactor for the nucleation stage of nanoparticle synthesis have shown promise in producing smaller, more uniform nanoparticles compared to conventional stirred-tank reactors. harvard.edu However, further development and optimization of such processes are needed to make them cost-effective and reliable for commercial production.
Continued Development of Advanced Characterization and Computational Techniques
The continued advancement of this compound materials is intrinsically linked to the development of more sophisticated characterization and computational tools. A deep understanding of the material's structure, composition, and properties at the nanoscale is essential for establishing structure-property relationships and guiding the design of new materials.
A wide array of characterization techniques are currently employed, including X-ray diffraction (XRD) for phase identification, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphological analysis, and X-ray photoelectron spectroscopy (XPS) for surface chemical composition. nih.govresearchgate.netmdpi.com Advanced techniques like high-resolution TEM (HR-TEM) provide detailed information on the crystallinity of nanoparticles. nih.gov For optical characterization, photoluminescence (PL) spectroscopy is used to study emission properties, while Fourier-transform infrared spectroscopy (FTIR) can be used to investigate aspects like hydroxyl content. nih.gov
In parallel with experimental techniques, computational modeling is becoming an increasingly powerful tool. Density functional theory (DFT) calculations, for example, are used to predict the electronic structure and molecular properties of this compound and to study the energetics of dopant substitution. wpmucdn.comresearchgate.net Ab initio molecular dynamics simulations are being used to investigate the speciation of yttrium in complex environments, such as in aqueous solutions at high temperatures and pressures. copernicus.org The synergy between advanced experimental characterization and robust computational modeling will be crucial for accelerating the discovery and development of next-generation this compound materials. acs.org
Q & A
Q. What are the primary synthesis methods for high-purity YF₃ crystals, and how do process parameters influence crystal quality?
YF₃ synthesis typically employs hydrothermal methods or solid-state reactions . Hydrothermal synthesis involves reacting yttrium oxide (Y₂O₃) with hydrofluoric acid (HF) under controlled temperature (150–250°C) and pressure, producing crystals with 99.9–99.99% purity . Key parameters include:
- Temperature gradients : Affects crystal growth rate and defect density.
- Precursor purity : Impurities >0.1% introduce lattice distortions, reducing optical transparency .
- pH control : Neutral or slightly acidic conditions minimize hydrolysis byproducts.
Q. How do researchers characterize YF₃’s optical properties, and what instrumentation is critical for reproducibility?
Standard characterization includes:
- UV-Vis-NIR spectroscopy : Measures transmittance (85–92% in 200–1500 nm range) and identifies absorption bands linked to rare-earth dopants (e.g., Yb³⁺, Er³⁺) .
- X-ray diffraction (XRD) : Confirms orthorhombic phase purity (PDF# 01-070-1935) .
- Raman spectroscopy : Detects vibrational modes (e.g., 320 cm⁻¹ for Y–F stretching) to assess structural defects .
Reproducibility tip: Calibrate instruments using certified reference materials (CRMs) for fluoride crystals .
Q. What are the key applications of YF₃ in photonics, and how do dopants modify its performance?
YF₃ serves as a host matrix for upconversion nanoparticles (UCNPs) and laser gain media . For example:
- Ho³⁺-doped YF₃ : Emits at 545 nm under 980 nm excitation, used in bioimaging .
- Yb³⁺/Er³⁺ co-doping : Enhances luminescence quantum yield (up to 12%) via energy transfer .
Experimental design: Optimize dopant concentration (0.5–5 mol%) to balance emission intensity and lattice strain .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluoride ion (F⁻) quantification data across studies?
Discrepancies often arise from:
- Sample matrix interference : Aluminum or iron ions >1% bind F⁻, reducing detection accuracy .
- Methodological bias : Compare ion-selective electrode (ISE), ion chromatography (IC), and synchrotron-based XAS results for cross-validation .
Case study: ISE measurements of YF₃ solubility in aqueous media vary by ±15% due to lanthanum nitrate titration endpoint ambiguity .
Q. What strategies mitigate defect formation during YF₃ crystal growth for high-power laser applications?
Defects (e.g., vacancies, dislocations) reduce laser damage thresholds. Solutions include:
- Melt purification : Remove oxygen impurities via reactive atmosphere processing (e.g., CF₄ gas) .
- Interface control : Maintain convex solid-liquid interfaces during Czochralski growth to minimize stress .
- Post-growth annealing : Heal point defects at 600°C under inert gas flow .
Q. How do interfacial properties of YF₃ influence its performance in multilayer optical coatings?
YF₃’s low refractive index (1.5 at 550 nm) makes it ideal for anti-reflective coatings. Challenges include:
- Adhesion failure : Use atomic layer deposition (ALD) to enhance YF₃/Si interface bonding .
- Stress accumulation : Monitor residual stress via in-situ XRD during sputtering (<300 MPa acceptable) .
Data Contradiction Analysis
Q. Why do reported bandgap values for YF₃ vary between eV and eV?
Variations stem from:
Q. How to reconcile conflicting solubility data for YF₃ in acidic vs. alkaline environments?
- In 1M HNO₃ : Solubility = 0.12 g/L (25°C) due to Y³⁺ hydration .
- In NH₄OH : Forms soluble [YF₆]³⁻ complexes, increasing solubility to 0.45 g/L .
Methodological note: Use ICP-MS with ¹⁸⁹Y isotope tracking to distinguish dissolution mechanisms .
Research Design Tables
Q. Table 1. Purity Grades and Applications of YF₃
| Purity (%) | Application | Key Characterization Methods |
|---|---|---|
| 99.9 | Optical coatings | XRD, AFM, Ellipsometry |
| 99.99 | Laser crystals | PL spectroscopy, TEM |
| 99.999 | Quantum dots | SAED, XPS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
